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  • Product: 1-Ethyl-2-methylcyclohexanol
  • CAS: 32296-45-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0): Synthesis, Analytical Profiling, and Supplier Verification

Executive Summary 1-Ethyl-2-methylcyclohexanol (CAS Registry Number: 32296-45-0) is a sterically hindered, branched tertiary cycloalkanol. In pharmaceutical research and advanced organic synthesis, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-2-methylcyclohexanol (CAS Registry Number: 32296-45-0) is a sterically hindered, branched tertiary cycloalkanol. In pharmaceutical research and advanced organic synthesis, it serves as a critical precursor, most notably in the study of reaction mechanisms such as acid-catalyzed dehydration to yield kinetic and thermodynamic alkene products[1]. Due to the presence of two adjacent stereocenters, procuring and validating this compound requires rigorous analytical oversight. This whitepaper provides a comprehensive, self-validating framework for the synthesis, structural elucidation, and commercial procurement of 1-ethyl-2-methylcyclohexanol.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 1-ethyl-2-methylcyclohexanol is the first step in designing downstream experimental workflows. The compound's tertiary hydroxyl group and adjacent methyl substitution dictate its reactivity profile, making it highly susceptible to elimination reactions under acidic conditions[1].

Table 1: Core Chemical Identifiers and Properties

PropertyValueAuthoritative Source
CAS Registry Number 32296-45-0[2]
Molecular Formula C9H18O[3]
Molecular Weight 142.24 g/mol [3]
IUPAC Name 1-ethyl-2-methylcyclohexan-1-ol[3]
InChIKey YIXMIPVWEWDXSJ-UHFFFAOYSA-N[2]
Exact Mass 142.135765 Da[3]

Synthetic Methodology & Mechanistic Causality

When commercial sourcing is unfeasible or specific diastereomeric ratios are required, 1-ethyl-2-methylcyclohexanol is typically synthesized via the Grignard addition of ethylmagnesium bromide to 2-methylcyclohexanone[4].

Experimental Protocol: Grignard Synthesis

Step 1: Reagent Preparation

  • Action: Suspend magnesium turnings in anhydrous diethyl ether under an inert argon atmosphere. Slowly add ethyl bromide.

  • Causality: The argon atmosphere prevents the highly nucleophilic Grignard reagent from reacting with atmospheric moisture. Diethyl ether is specifically chosen over non-polar hydrocarbon solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, thermodynamically stabilizing the ethylmagnesium bromide complex.

Step 2: Nucleophilic Addition

  • Action: Cool the Grignard solution to 0°C. Add 2-methylcyclohexanone dropwise.

  • Causality: The C2-methyl group of the ketone introduces significant steric bulk. The nucleophilic attack of the ethyl anion on the carbonyl carbon can occur from either the axial or equatorial trajectory. Lowering the temperature to 0°C minimizes thermal equilibration, allowing kinetic control to dictate the diastereomeric ratio (cis vs. trans isomers relative to the alkyl groups).

Step 3: Reaction Quenching

  • Action: Quench the reaction mixture with saturated aqueous ammonium chloride ( NH4​Cl ) at 0°C.

  • Causality: A self-validating synthesis requires preventing product degradation during workup. Using a strong mineral acid would immediately catalyze the dehydration of the newly formed tertiary alcohol into 1-ethyl-2-methylcyclohexene[1]. NH4​Cl provides mild protonation of the alkoxide intermediate without triggering this elimination.

Synthesis A 2-Methylcyclohexanone C 1-Ethyl-2-methylcyclohexanol CAS: 32296-45-0 A->C Nucleophilic Addition Anhydrous Et2O, 0°C B Ethylmagnesium Bromide (Grignard Reagent) B->C D 1-Ethyl-2-methylcyclohexene (Dehydration Product) C->D Acid Catalysis (H2SO4) Heat (-H2O)

Figure 1: Grignard synthesis and acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol.

Analytical Validation Protocol (E-E-A-T)

To ensure scientific integrity, any synthesized or procured batch of CAS 32296-45-0 must undergo a self-validating analytical workflow.

Step-by-Step GC-MS Validation
  • Action: Prepare two analytical vials. Vial A: 1 mg/mL of the product in hexane. Vial B: 1 mg/mL of the product treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether. Add dodecane as an internal standard to both vials. Analyze via GC-MS using a non-polar column (e.g., HP-5MS).

  • Causality & Self-Validation: Tertiary alcohols are notoriously unstable under standard 70 eV electron ionization. They frequently undergo α -cleavage or lose water in the ionization chamber, showing a false base peak at m/z 124 ( [M−H2​O]+ ) instead of the true molecular ion at m/z 142[3]. By running a derivatized sample (Vial B), the bulky TMS group stabilizes the molecule, allowing the intact silylated molecular ion to be observed. This self-validating step definitively proves that any m/z 124 seen in Vial A is an MS artifact, not physical contamination by the alkene byproduct[1].

Step-by-Step NMR Structural Confirmation
  • Action: Dissolve the sample in CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire 1H and 13C NMR spectra.

  • Causality: In 1H NMR, the hydroxyl proton shift is highly concentration-dependent and unreliable for structural proof. Therefore, confirmation relies on 13C NMR. The quaternary carbon (C1) bonded to the hydroxyl group will appear significantly downfield (typically 70-75 ppm). The presence of diastereomers will manifest as duplicated signals for the carbon atoms—particularly the C2-methyl and the ethyl CH2​ carbons—due to their differing steric environments and γ -gauche effects[3].

Supplier Search & Procurement Workflow

When transitioning from R&D to scale-up, sourcing CAS 32296-45-0 from commercial vendors requires navigating a landscape of variable stereochemical purity. Tertiary alcohols are highly susceptible to degradation if exposed to heat or acidic impurities during transit.

Procurement & Audit Methodology
  • Database Query: Utilize chemical aggregator platforms such as [5] or [6] to identify audited manufacturers.

  • Nomenclature & CAS Verification: Cross-reference the CAS number (32296-45-0). Ensure the supplier is not mistakenly offering structural isomers like 1-ethyl-3-methylcyclohexanol (CAS 62067-44-1)[7] or the simpler 1-methylcyclohexanol (CAS 590-67-0)[5].

  • Documentation Audit: Request a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA must include a recent chromatogram. Look specifically for the absence of alkene peaks (which indicate improper, warm storage).

  • In-House Verification: Upon receipt, execute the GC-MS and NMR protocols described in Section 3, comparing the retention indices and mass spectra against the[3].

SupplierWorkflow S1 Identify Supplier (e.g., GuideChem, ChemWhat) S2 Verify CAS RN (32296-45-0) S1->S2 S3 Request Documentation (CoA, SDS, GC-MS) S2->S3 S4 In-House Analytical Validation (Stereoisomer & Purity Check) S3->S4 Audit Pass S5 Approved for R&D Scale-up S4->S5 Validation Success

Figure 2: Step-by-step supplier verification and internal analytical validation workflow.

References

  • National Institute of Standards and Technology. "1-Ethyl-2-methylcyclohexanol". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 141697, 1-Ethyl-2-methylcyclohexanol". PubChem. Available at:[Link]

  • ChemWhat. "1-ETHYL-2-METHYLCYCLOHEXANOL CAS#: 32296-45-0". ChemWhat Global Chemical Database. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-2-methylcyclohexanol

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-Ethyl-2-methylcyclohexanol, a tertiary alcohol with significant potential in synthetic chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-Ethyl-2-methylcyclohexanol, a tertiary alcohol with significant potential in synthetic chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in related fields, offering both foundational knowledge and practical insights into the handling and application of this compound.

Molecular Structure and Identification

1-Ethyl-2-methylcyclohexanol is a saturated cyclic alcohol. Its structure consists of a cyclohexane ring substituted with a hydroxyl group, an ethyl group both at the C1 position, and a methyl group at the C2 position. The presence of two stereocenters at C1 and C2 implies the existence of four possible stereoisomers.

IdentifierValue
IUPAC Name 1-ethyl-2-methylcyclohexan-1-ol[1]
CAS Number 32296-45-0[1][2][3]
Molecular Formula C₉H₁₈O[1][2][3]
Molecular Weight 142.24 g/mol [1]
InChI InChI=1S/C9H18O/c1-3-9(10)7-5-4-6-8(9)2/h8,10H,3-7H2,1-2H3[1][2][3]
InChIKey YIXMIPVWEWDXSJ-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CCC1(CCCCC1C)O[1]

Physicochemical Properties

Table of Computed and Comparative Physical Properties:

PropertyValue (1-Ethyl-2-methylcyclohexanol)Comparative Value (2-Methylcyclohexanol)
Boiling Point Not available163 - 166 °C
Melting Point Not availableNot available
Density Not available0.93 g/cm³ at 25 °C
XLogP3-AA 2.5[1]Not available
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 1[1]1
Rotatable Bond Count 1[1]1
Topological Polar Surface Area 20.2 Ų[1]20.2 Ų

The computed XLogP3-AA value of 2.5 suggests that 1-Ethyl-2-methylcyclohexanol has moderate lipophilicity, indicating it is likely to be soluble in a range of organic solvents and sparingly soluble in water.[1] The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and boiling point.[1]

Synthesis of 1-Ethyl-2-methylcyclohexanol

The most direct and common method for the synthesis of 1-Ethyl-2-methylcyclohexanol is through the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide to 2-methylcyclohexanone.[4][5]

Reaction Principle

The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methylcyclohexanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The stereochemistry of the addition is influenced by the steric hindrance of the methyl group at the C2 position, leading to a mixture of diastereomers.[5]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromoethane

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Workflow Diagram:

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A Mg turnings + I₂ crystal in dry flask B Add small amount of EtBr in anhydrous ether/THF A->B C Initiate reaction (gentle warming if necessary) B->C D Add remaining EtBr solution dropwise C->D E Ethylmagnesium Bromide Solution D->E F Cool Grignard solution to 0°C E->F G Add 2-methylcyclohexanone in anhydrous ether/THF dropwise F->G H Stir at room temperature G->H I Reaction Mixture H->I J Quench with sat. aq. NH₄Cl I->J K Extract with ether J->K L Wash organic layer with brine K->L M Dry over anhydrous MgSO₄/Na₂SO₄ L->M N Filter and concentrate M->N O Purify by column chromatography N->O P 1-Ethyl-2-methylcyclohexanol O->P

Caption: Workflow for the synthesis of 1-Ethyl-2-methylcyclohexanol.

Step-by-Step Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) by adding a small crystal of iodine.

    • Add a small amount of a solution of bromoethane in anhydrous diethyl ether or THF to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a color change), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.

    • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether or THF dropwise from the addition funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Ethyl-2-methylcyclohexanol.

Chemical Properties and Reactivity

As a tertiary alcohol, 1-Ethyl-2-methylcyclohexanol exhibits characteristic reactivity.

Dehydration

Acid-catalyzed dehydration of 1-Ethyl-2-methylcyclohexanol is expected to proceed via an E1 mechanism. Protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of alkenes. According to Zaitsev's rule, the major product is predicted to be the most substituted alkene.

Expected Dehydration Products:

  • 1-Ethyl-2-methyl-1-cyclohexene (major)

  • 1-Ethylidene-2-methylcyclohexane

  • 1-Ethenyl-2-methylcyclohexane

The reaction conditions, particularly the acid catalyst and temperature, will influence the product distribution.

Oxidation

Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 1-Ethyl-2-methylcyclohexanol.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 1-Ethyl-2-methylcyclohexanol is characterized by the fragmentation of the molecular ion.[1][2] Key fragments arise from the loss of water (M-18), the loss of the ethyl group (M-29), and cleavage of the cyclohexane ring. The NIST database reports a mass spectrum for this compound.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethyl-2-methylcyclohexanol will exhibit characteristic absorptions for the functional groups present.[1]

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

  • C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the cyclohexane ring and the alkyl substituents.

  • C-O stretch: A moderate to strong absorption in the range of 1050-1150 cm⁻¹ corresponds to the C-O single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of the molecule. The spectrum of 1-Ethyl-2-methylcyclohexanol has been reported.[1] The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming a specific diastereomer. The chemical shifts will be characteristic of the different carbon environments (quaternary, methine, methylene, and methyl carbons).

Safety and Handling

  • Hazards: Assumed to be a flammable liquid and potentially harmful if swallowed or inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Ethyl-2-methylcyclohexanol is a valuable synthetic intermediate whose properties can be well-understood through a combination of computational data, analogy to related compounds, and standard organic chemistry principles. Its synthesis via the Grignard reaction is a robust and well-established method. A thorough understanding of its reactivity, particularly its dehydration behavior, is crucial for its effective use in further synthetic transformations. Proper analytical characterization and adherence to safety protocols are paramount when working with this compound.

References

  • PubChem. 1-Ethyl-2-methylcyclohexanol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0). [Link]

  • Vaia. Addition of methylmagnesium bromide to 2-methylcyclohexanone. [Link]

  • NIST. 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook. [Link]

  • NIST. 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook. [Link]

Sources

Foundational

1-Ethyl-2-methylcyclohexanol material safety data sheet (MSDS) download

An In-Depth Technical Guide to the Safe Handling and Properties of 1-Ethyl-2-methylcyclohexanol This guide provides a comprehensive overview of the material safety data and handling procedures for 1-Ethyl-2-methylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Properties of 1-Ethyl-2-methylcyclohexanol

This guide provides a comprehensive overview of the material safety data and handling procedures for 1-Ethyl-2-methylcyclohexanol, designed for researchers, scientists, and professionals in drug development. The information is synthesized from available chemical data to ensure a high degree of scientific integrity and practical utility.

Section 1: Chemical Identification and Physicochemical Properties

1-Ethyl-2-methylcyclohexanol is a substituted cycloalkane with the chemical formula C9H18O.[1][2] Understanding its fundamental properties is critical for its safe handling and application in experimental settings.

Chemical Identity
  • IUPAC Name: 1-ethyl-2-methylcyclohexan-1-ol[1]

  • CAS Number: 32296-45-0[1][2]

  • Molecular Formula: C9H18O[1][2]

  • Molecular Weight: 142.24 g/mol [1]

  • Synonyms: 1-Ethyl-2-methylcyclohexanol, 1-Methyl-2-aethylcyclohexanol-2[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Ethyl-2-methylcyclohexanol. These values are essential for predicting its behavior under various experimental conditions.

PropertyValueSource(s)
Molecular Weight142.2386 g/mol [2]
Octanol/Water Partition Coefficient (logPoct/wat)2.5[1][3]
Water Solubility (log10WS)-[3]
Vapor Pressure (Pvap)Data not readily available
Normal Boiling Point (Tboil)Data not readily available[3]
Melting Point (Tfus)Data not readily available[3]

Note: Specific experimental values for vapor pressure, boiling point, and melting point are not consistently available in the searched literature. These properties should be determined experimentally or estimated using validated computational models before use.

Section 2: Hazard Identification and GHS Classification

  • Flammability: Flammable liquid and vapor.[4][5]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Eye Damage/Irritation: May cause serious eye irritation.

Precautionary Statements (Recommended based on related compounds):

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] Keep container tightly closed.[4] Ground and bond container and receiving equipment.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Use non-sparking tools.[4] Take action to prevent static discharges.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]

  • Storage: Store in a well-ventilated place. Keep cool.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 1-Ethyl-2-methylcyclohexanol to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the following PPE is strongly recommended:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[4]

Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[4]

  • Static Discharge: Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage Conditions
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: The chemical may produce toxic fumes in a fire.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Containment and Cleaning: Collect spillage with a non-combustible absorbent material and place it in a suitable container for disposal.[4]

Section 5: Visualized Workflows and Structures

Chemical Structure of 1-Ethyl-2-methylcyclohexanol

Caption: Molecular structure of 1-Ethyl-2-methylcyclohexanol.

Safe Handling Workflow

A Risk Assessment B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Handle Chemical - Avoid ignition sources - Use non-sparking tools C->D E Proper Storage - Tightly sealed container - Cool, dry, ventilated area D->E F Waste Disposal - Follow institutional guidelines D->F G Decontaminate Work Area & PPE E->G F->G H Wash Hands Thoroughly G->H

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Environmental Impact of 1-Ethyl-2-methylcyclohexanol

Preamble: Navigating the Data Gap for 1-Ethyl-2-methylcyclohexanol In the landscape of chemical research and drug development, we frequently encounter substances with significant potential but incomplete toxicological an...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap for 1-Ethyl-2-methylcyclohexanol

In the landscape of chemical research and drug development, we frequently encounter substances with significant potential but incomplete toxicological and environmental profiles. 1-Ethyl-2-methylcyclohexanol (CAS No. 32296-45-0) is one such compound. While its molecular structure suggests potential applications, a thorough review of publicly available scientific literature and regulatory databases reveals a conspicuous absence of direct experimental data regarding its human health and environmental effects.

This guide, therefore, adopts the rigorous, scientifically-grounded approach required in such a data-poor scenario. As Senior Application Scientist, my objective is not to present non-existent data, but to construct a robust framework for assessment. This document will leverage established principles of toxicology and environmental science, including read-across from structurally analogous compounds and modern in-silico predictive modeling, to build a preliminary but scientifically defensible profile of 1-Ethyl-2-methylcyclohexanol. We will further outline a comprehensive, tiered experimental strategy based on internationally accepted OECD guidelines to definitively characterize its toxicity and environmental fate, ensuring both regulatory compliance and scientific integrity.

Physicochemical Identity and Predicted Properties

Understanding the fundamental physicochemical properties of a substance is the bedrock of any toxicological or environmental assessment. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) in biological systems and its fate and transport in the environment.

Table 1: Physicochemical Properties of 1-Ethyl-2-methylcyclohexanol and Key Analogues

Property1-Ethyl-2-methylcyclohexanol (Predicted/Known)2-Methylcyclohexanol (Analogue)Cyclohexanol (Analogue)2-Ethyl-1-hexanol (Analogue)Reference
CAS Number 32296-45-0583-59-5108-93-0104-76-7[1]
Molecular Formula C₉H₁₈OC₇H₁₄OC₆H₁₂OC₈H₁₈O[1]
Molecular Weight 142.24 g/mol 114.19 g/mol 100.16 g/mol 130.23 g/mol [1]
Physical State Liquid (Predicted)LiquidViscous Liquid/SolidLiquid[2][3]
Water Solubility Low (Predicted)Insoluble3.6 g/100 g @ 20°CNearly Insoluble[3][4][5]
Log P (Octanol/Water Partition Coefficient) 2.5 (Predicted)~1.9 (Calculated)1.232.73 (Estimated)[1][4]
Vapor Pressure Low (Predicted)~1 mmHg @ 20°C1 mmHg @ 21°C0.06 mmHg @ 20°C[4]

The predicted octanol-water partition coefficient (Log P) of approximately 2.5 for 1-Ethyl-2-methylcyclohexanol suggests a moderate potential for bioaccumulation and significant absorption via lipid membranes.[1] Its structure, a substituted cyclohexanol, implies it will behave as a neutral organic compound with low water solubility.

Human Health Hazard Assessment: A Tri-Pillar Approach

In the absence of direct data, a weight-of-evidence approach is mandated. Our strategy integrates in-silico modeling, a justified read-across from validated analogue data, and a proposal for staged, guideline-compliant experimental testing.

Pillar 1: In-Silico Toxicity Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for initial hazard identification.[6][7] These computational models predict toxicological endpoints based on molecular structure, providing a crucial first-tier assessment that guides subsequent testing and minimizes animal use.[4][8]

Logical Workflow for In-Silico Assessment

G cluster_input Input Data cluster_qsar QSAR Modeling Engine (e.g., US EPA TEST) cluster_output Preliminary Hazard Profile Input 1-Ethyl-2-methylcyclohexanol SMILES/CAS No. QSAR Predict Key Endpoints: - Acute Oral Toxicity (LD50) - Skin/Eye Irritation - Mutagenicity (Ames) - Developmental Toxicity Input->QSAR Analyze Molecular Descriptors Output Predicted Toxicity Values & Reliability Assessment QSAR->Output Generate Predictions

Caption: QSAR workflow for initial toxicity screening.

Based on its structure, QSAR models would likely predict 1-Ethyl-2-methylcyclohexanol to have a toxicity profile analogous to other substituted cyclohexanols: low to moderate acute oral toxicity and potential for skin and eye irritation.

Pillar 2: Read-Across from Structurally Similar Analogues

Read-across is a scientifically valid technique for filling data gaps by using data from structurally similar substances.[9][10][11][12] The justification for this approach hinges on the hypothesis that 1-Ethyl-2-methylcyclohexanol will share a common mechanism of toxicity with smaller alkylated cyclohexanols, primarily related to non-specific membrane effects (narcosis) and local irritation due to its alcohol functional group.

Table 2: Summary of Toxicological Data from Analogue Compounds for Read-Across

Endpoint2-MethylcyclohexanolCyclohexanol2-Ethyl-1-hexanolPredicted Profile for 1-Ethyl-2-methylcyclohexanol
Acute Oral Toxicity Harmful if swallowed (Category 4).[2]LD50 (rat): 2060 mg/kg.Low toxicity, LD50 >3000 mg/kg.[13]Likely Harmful if Swallowed (GHS Category 4)
Acute Inhalation Toxicity Harmful if inhaled (Category 4).[2]Irritation of eyes, nose, throat at 100 ppm.[3]Moderate toxicity, LC50 <5 mg/L.[13]Likely Harmful if Inhaled (GHS Category 4)
Skin Irritation Causes skin irritation (Category 2).[2]Skin notation (ACGIH), indicating significant dermal absorption.[3]Moderately irritating.[4]Likely Causes Skin Irritation (GHS Category 2)
Eye Irritation Causes serious eye irritation (Category 2).[2]Eye irritation reported in humans.[3]Severely irritating.[4]Likely Causes Serious Eye Irritation (GHS Category 2)
Sensitization No data available.No data available.Not a skin sensitizer.Unlikely to be a Skin Sensitizer
Mutagenicity No data available.Generally negative in mutagenicity studies.[3]Not mutagenic or genotoxic.Unlikely to be Mutagenic

The read-across analysis strongly suggests that 1-Ethyl-2-methylcyclohexanol should be handled as a substance that is harmful by oral and inhalation routes and is a skin and eye irritant.

Pillar 3: Proposed Experimental Testing Strategy

The predictions from in-silico and read-across methods must be confirmed by targeted experimental testing. A tiered, guideline-driven approach ensures the generation of high-quality, reproducible data for a definitive regulatory assessment.

Diagram of Tiered Human Health Testing Strategy

G cluster_tier1 cluster_tier2 Start Tier 1: Baseline Toxicity T1_Oral Acute Oral Toxicity (OECD 423) Start->T1_Oral T1_Skin Acute Dermal Irritation/Corrosion (OECD 404) Start->T1_Skin T1_Eye Acute Eye Irritation/Corrosion (OECD 405) Start->T1_Eye Decision1 Results Warrant Further Study? T1_Eye->Decision1 Tier2 Tier 2: Genotoxicity & Repeat-Dose Decision1->Tier2 Yes End Comprehensive Hazard Profile Decision1->End No T2_Ames Bacterial Reverse Mutation Test (OECD 471) Tier2->T2_Ames T2_Repeat 28-Day Repeated Dose Oral Toxicity (OECD 407) Tier2->T2_Repeat T2_Repeat->End

Caption: Proposed staged approach for human health hazard testing.

Experimental Protocol: Acute Oral Toxicity (Based on OECD TG 423) [14][15][16][17][18]

  • Principle: A stepwise procedure using a minimum number of animals to obtain sufficient information for classification.[14]

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats are typically used.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg, based on read-across) is administered orally by gavage to a group of 3 animals.

    • Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, nervous system activity, etc.) for up to 14 days.[14]

    • If no mortality occurs, a subsequent group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).

    • If mortality occurs, the next group is dosed at a lower level.

  • Endpoint: The procedure allows for classification of the substance according to the Globally Harmonised System (GHS) based on the observed mortality at defined dose levels.[16]

Experimental Protocol: Acute Dermal Irritation (Based on OECD TG 404) [6][19][20][21][22]

  • Principle: A single dose of the substance is applied to the skin of an animal to assess the degree of irritation and its reversibility.[19]

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • Approximately 0.5 mL of the liquid substance is applied to a small patch of shaved skin (approx. 6 cm²).

    • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[20]

    • After 4 hours, the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.

  • Endpoint: Scores are assigned for erythema and edema to classify the substance's irritation potential. Reversibility of the effects is observed for up to 14 days.[6]

Experimental Protocol: Acute Eye Irritation (Based on OECD TG 405) [2][7][23][24][25]

  • Principle: A single dose of the substance is applied to the eye of an animal to assess irritation and reversibility. This test is only conducted if the substance is not a severe skin irritant.[2]

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • A single dose (0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling).

  • Endpoint: Scores are assigned for each observation to classify the substance's eye irritation potential. Reversibility is observed for up to 21 days.[23]

Environmental Impact Assessment

The environmental assessment follows the same logical framework as the human health evaluation, focusing on persistence, bioaccumulation, and toxicity (PBT).

Environmental Fate: Persistence and Biodegradation

The presence of a hydroxyl group on the cyclohexane ring suggests that 1-Ethyl-2-methylcyclohexanol is susceptible to microbial degradation. Alcohols are generally more biodegradable than their corresponding alkanes. Studies on cyclohexanol and cyclohexanone confirm they are biodegradable by activated sludge.[10][26]

Experimental Protocol: Ready Biodegradability (Based on OECD TG 301) [1][3][5][26][27]

  • Principle: To screen the substance for its potential for rapid and ultimate biodegradation in an aerobic aqueous environment.[1]

  • Method (e.g., OECD 301 F - Manometric Respirometry):

    • A solution of 1-Ethyl-2-methylcyclohexanol in a mineral medium is inoculated with microorganisms from activated sludge.

    • The mixture is incubated in a closed respirometer at a constant temperature in the dark for 28 days.

    • Oxygen consumption by the microorganisms is measured over time.

  • Endpoint: Biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% ThOD within a 10-day window during the 28-day test.[26]

Environmental Fate: Bioaccumulation

The predicted Log P of 2.5 suggests a low to moderate potential for bioaccumulation. Substances with a Log P below 3 are generally not considered to have a high bioaccumulation potential.

Experimental Protocol: Bioaccumulation in Fish (Based on OECD TG 305) [28][29][30][31][32]

  • Principle: To determine the Bioconcentration Factor (BCF) by measuring the uptake and depuration of a substance in fish from water.[28]

  • Procedure:

    • Uptake Phase: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to a constant, low concentration of the test substance in a flow-through system for a period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured.

    • Water and fish tissue samples are analyzed at regular intervals throughout both phases.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the substance's concentration in the fish to its concentration in the water at steady-state.[29]

Ecotoxicity

The acute toxicity to aquatic organisms can be predicted using QSAR models and confirmed with standard tests.

Table 3: Proposed Ecotoxicity Testing

TestGuidelineOrganismEndpoint
Acute Fish Toxicity OECD 203Rainbow Trout (Oncorhynchus mykiss)96-hour LC50
Acute Invertebrate Toxicity OECD 202Water Flea (Daphnia magna)48-hour EC50 (Immobilisation)
Algal Growth Inhibition OECD 201Green Algae (Pseudokirchneriella subcapitata)72-hour EC50 (Growth Rate)

Workflow for Environmental Risk Assessment

G cluster_input Physicochemical & Structural Data cluster_fate Environmental Fate Assessment cluster_tox Ecotoxicity Assessment cluster_output Overall Environmental Profile Input 1-Ethyl-2-methylcyclohexanol Persistence Persistence (P) Ready Biodegradability (OECD 301) Input->Persistence Bioaccumulation Bioaccumulation (B) Bioaccumulation in Fish (OECD 305) Input->Bioaccumulation Toxicity Toxicity (T) - Fish (OECD 203) - Daphnia (OECD 202) - Algae (OECD 201) Input->Toxicity Output PBT Profile & Risk Characterization Persistence->Output Bioaccumulation->Output Toxicity->Output

Caption: Integrated approach for environmental profiling.

Conclusion and Forward Path

While direct experimental data for 1-Ethyl-2-methylcyclohexanol is currently unavailable, a robust preliminary assessment can be constructed through the integrated use of in-silico modeling and read-across from structurally related analogues. This analysis indicates that the substance should be provisionally classified as harmful if swallowed or inhaled, and as a skin and eye irritant. Environmentally, it is expected to be readily biodegradable with a low to moderate potential for bioaccumulation.

This predictive profile serves as an essential foundation, but it is not a substitute for empirical data. The outlined experimental strategy, leveraging internationally validated OECD guidelines, provides a clear and efficient path forward to definitively characterize the toxicological and environmental profile of 1-Ethyl-2-methylcyclohexanol. This methodical approach ensures that data gaps are filled responsibly, minimizing animal testing while maximizing the generation of high-quality data for a comprehensive risk assessment. This ensures that its future development and application can proceed with a full understanding of its potential impacts on human health and the environment.

References

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][14][15][16][17][18]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][19][22]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][2][7][23][24][25]

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. [Link][28][30]

  • OEHHA. (2001). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. Office of Environmental Health Hazard Assessment. [Link][3]

  • PubChem. (n.d.). 1-Ethyl-2-methylcyclohexanol. National Center for Biotechnology Information. [Link][1]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link][27]

  • Scribd. (n.d.). OECD 404: Dermal Irritation Testing. [Link][6]

  • Labcorp. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link][29]

  • Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link][24]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD iLibrary. [Link][20]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link][26]

  • OECD. (2023). Test No. 405: Acute Eye Irritation/Corrosion. OECD iLibrary. [Link][7]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. [Link][15]

  • Labcorp. (n.d.). OECD 404: Acute skin irritation. [Link][21]

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD iLibrary. [Link][30]

  • Labcorp. (n.d.). OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. [Link][25]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD iLibrary. [Link][22]

  • NICNAS. (2013). 1-Hexanol, 2-ethyl-: Human health tier II assessment. Australian Department of Health. [Link][13]

  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423. [Link][16]

  • Fraunhofer IME. (n.d.). Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link][31]

  • Fera. (n.d.). Bioaccumulation in Fish Test. [Link][32]

  • ECHA. (2015). Assessing read-across – how ECHA does it. European Chemicals Agency. [Link][9]

  • Singh, K. P., & Gupta, S. (2019). Ecotoxicological QSAR modeling of organic compounds against fish: Application of fragment based descriptors in feature analysis. Science of The Total Environment, 665, 933–942. [Link][8]

  • Regulations.gov. (2012). Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol. [Link][4]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link][17]

  • ResearchGate. (2018). Biodegradation of cyclohexanol and cyclohexanone using mixed culture of pseudomonas in activated sludge process. [Link][10]

  • Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). [Link][18]

  • ECHA. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.6: QSARs and grouping of chemicals. [Link][11]

  • EFSA Scientific Committee. (2023). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 21(7), e08073. [Link][12]

Sources

Foundational

High-Resolution Mass Profiling of 1-Ethyl-2-methylcyclohexanol: A Technical Guide to Exact Mass and Molecular Weight Calculations

Executive Summary In the fields of metabolomics, synthetic validation, and drug development, the precise characterization of aliphatic ring systems is a fundamental requirement. 1-Ethyl-2-methylcyclohexanol (Chemical For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metabolomics, synthetic validation, and drug development, the precise characterization of aliphatic ring systems is a fundamental requirement. 1-Ethyl-2-methylcyclohexanol (Chemical Formula: C9​H18​O ) is a cycloalkane derivative whose structural confirmation relies heavily on mass spectrometry[1][2].

This whitepaper provides an in-depth technical framework for calculating the molecular weight and exact mass of 1-ethyl-2-methylcyclohexanol. Furthermore, it bridges theoretical calculations with a field-proven High-Resolution Mass Spectrometry (HRMS) protocol, detailing the causality behind experimental choices to ensure self-validating analytical workflows.

Chemical Identity & Topological Profile

Before executing mass calculations, it is critical to define the molecular topology. 1-Ethyl-2-methylcyclohexanol consists of a cyclohexane ring substituted with a hydroxyl group, an ethyl group, and a methyl group.

  • IUPAC Name: 1-ethyl-2-methylcyclohexan-1-ol

  • Molecular Formula: C9​H18​O

  • SMILES: CCC1(O)CCCCC1C

  • InChIKey: YIXMIPVWEWDXSJ-UHFFFAOYSA-N[1]

Theoretical Mass Calculations: Average vs. Monoisotopic Mass

A common pitfall in analytical chemistry is conflating molecular weight (average mass) with exact mass (monoisotopic mass). Understanding the distinction is vital for accurate experimental design.

The Causality of Mass Selection
  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[3]. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing reagents for a synthesis reaction).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element. Because mass spectrometers detect individual ions rather than bulk averages, exact mass is the mandatory metric for HRMS structural elucidation[2].

Quantitative Data Summaries

Table 1: Atomic Weights and Monoisotopic Masses | Element | Isotope | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Quantity in C9​H18​O | | :--- | :--- | :--- | :--- | :--- | | Carbon (C) | 12C | 12.000000 | 12.011 | 9 | | Hydrogen (H) | 1H | 1.007825 | 1.008 | 18 | | Oxygen (O) | 16O | 15.994915 | 15.999 | 1 |

Note: Average atomic weights are based on IUPAC 2021 standard terrestrial abundances[3].

Table 2: Computed Mass Properties of 1-Ethyl-2-methylcyclohexanol | Property | Calculation Formula | Computed Value | Application | | :--- | :--- | :--- | :--- | | Molecular Weight | Σ(Avg. Atomic Weight×Quantity) | 142.24 g/mol | Stoichiometry, Bulk Synthesis[2] | | Exact Mass | Σ(Monoisotopic Mass×Quantity) | 142.135765 Da | HRMS, Isotopic Profiling[2] |

Step-by-Step Exact Mass Calculation:

  • Carbon: 9×12.000000=108.000000 Da

  • Hydrogen: 18×1.007825=18.140850 Da

  • Oxygen: 1×15.994915=15.994915 Da

  • Total Exact Mass: 108.000000+18.140850+15.994915= 142.135765 Da

Analytical Workflow: HRMS Validation Protocol

To experimentally validate the exact mass of 1-ethyl-2-methylcyclohexanol, a robust analytical workflow must be established. The following protocol utilizes Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS).

Logical Relationships & Workflow Visualization

HRMS_Workflow A Sample Preparation (Dilution in Hexane, 10 µg/mL) B Gas Chromatography (GC) (Non-polar Capillary Column) A->B C Ionization Source (Low-Energy EI or CI) B->C D Mass Analyzer (TOF-MS, Resolution >10,000) C->D E Data Acquisition (PFTBA Mass Calibration) D->E F Exact Mass Validation (m/z 142.1357) E->F

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Step-by-Step Experimental Methodology

Step 1: Sample Preparation

  • Action: Dissolve the 1-ethyl-2-methylcyclohexanol standard in a high-purity, volatile solvent (e.g., LC-MS grade hexane) to a final concentration of 10 µg/mL.

  • Causality: This specific concentration ensures an optimal signal-to-noise (S/N) ratio without causing detector saturation or ion-molecule reactions in the source.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Program the oven from 60°C to 250°C at a ramp rate of 10°C/min.

  • Causality: GC is selected over LC because aliphatic alcohols of this molecular weight are highly volatile and lack the polar ionizable groups required for efficient Electrospray Ionization (ESI).

Step 3: Ionization Strategy (Critical Step)

  • Action: Utilize low-energy Electron Ionization (EI) at 12–15 eV, or Chemical Ionization (CI) using methane as a reagent gas.

  • Causality: Standard 70 eV EI is a critical point of failure for aliphatic alcohols. At 70 eV, the molecular ion ( M+∙ ) undergoes rapid α -cleavage and dehydration (loss of H2​O , -18.0105 Da), completely depleting the intact molecular peak. Lowering the ionization energy or using soft CI creates a self-validating system by preserving the intact molecular ion ( m/z 142.1357) or generating a stable protonated adduct ( [M+H]+ at m/z 143.1435).

Step 4: High-Resolution Mass Analysis

  • Action: Analyze the ions using a Time-of-Flight (TOF) mass spectrometer. Continuously infuse a lock-mass calibrant such as Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides known reference masses across the acquisition range, allowing the instrument to correct for thermal drift in real-time, ensuring a mass accuracy of <5 ppm .

Step 5: Data Processing & Isotopic Profiling

  • Action: Extract the ion chromatogram for m/z 142.1357. Compare the observed M+1 ( 13C isotope) and M+2 ( 18O isotope) peak intensities against the theoretical isotopic distribution for C9​H18​O .

  • Causality: Matching both the exact mass and the isotopic fine structure mathematically eliminates isobaric interferences (e.g., other compounds with a nominal mass of 142 but different elemental compositions), confirming the structural integrity of the analyte.

References

  • National Center for Biotechnology Information (NCBI) . "1-Ethyl-2-methylcyclohexanol | C9H18O | CID 141697 - PubChem." PubChem Database. Available at: [Link]

  • National Institute of Standards and Technology (NIST) . "1-Ethyl-2-methylcyclohexanol." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights . "Atomic Weights of the Elements 2021." Queen Mary University of London. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of 1-Ethyl-2-methylcyclohexanol via Grignard Addition

Executive Summary This application note details the synthesis of 1-ethyl-2-methylcyclohexanol through the nucleophilic addition of ethylmagnesium bromide to 2-methylcyclohexanone. Designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the synthesis of 1-ethyl-2-methylcyclohexanol through the nucleophilic addition of ethylmagnesium bromide to 2-methylcyclohexanone. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind the stereochemical outcomes and provides a self-validating, step-by-step protocol. The formation of a new chiral center at the C1 position results in a mixture of diastereomers, the ratio of which is dictated by the steric and stereoelectronic constraints of the cyclohexanone ring.

Mechanistic Rationale & Stereochemical Dynamics

The Grignard reaction is a cornerstone of carbon-carbon bond formation. In this protocol, ethylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methylcyclohexanone.

The stereochemical outcome of this addition is highly dependent on the conformational dynamics of the starting material. 2-Methylcyclohexanone exists predominantly in a chair conformation where the C2 methyl group occupies the equatorial position to minimize steric strain[1]. The trajectory of the incoming nucleophile (governed by the Bürgi-Dunitz angle) dictates the formation of two possible diastereomers:

  • Axial Attack: The nucleophile approaches from the axial face, pushing the resulting hydroxyl group into the equatorial position. While this avoids the equatorial C2 methyl group, it introduces severe 1,3-diaxial interactions with the axial protons at C3 and C5. Smaller nucleophiles tend to favor this route, yielding the cis diastereomer[1].

  • Equatorial Attack: The nucleophile approaches from the equatorial face, pushing the hydroxyl group into the axial position. This avoids 1,3-diaxial interactions but introduces torsional strain and steric hindrance from the adjacent equatorial methyl group. Larger, bulkier Grignard reagents favor this pathway, yielding the trans diastereomer[1].

Because the ethyl group is intermediate in size, the reaction typically yields a mixture of both cis and trans isomers. The exact diastereomeric ratio (dr) is influenced by the steric bulk of the solvated magnesium complex and the reaction temperature.

StereoLogic N1 2-Methylcyclohexanone (Equatorial Methyl) N2 Axial Attack (EtMgBr) N1->N2 Smaller Nucleophiles N3 Equatorial Attack (EtMgBr) N1->N3 Bulkier Nucleophiles N4 Steric Clash with Axial Protons (C3, C5) N2->N4 1,3-diaxial interactions N5 Steric Clash with Equatorial Methyl (C2) N3->N5 Torsional strain N6 cis-1-Ethyl-2-methylcyclohexanol (Equatorial OH, Axial Et) N4->N6 Minor/Moderate Product N7 trans-1-Ethyl-2-methylcyclohexanol (Axial OH, Equatorial Et) N5->N7 Major Product

Caption: Stereochemical pathways and steric interactions governing the diastereoselectivity of the addition.

Materials and Reagents

Note: All glassware must be oven-dried and purged with inert gas prior to use.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methylcyclohexanone 112.171.010.0 mmol (1.12 g)Electrophile
Ethylmagnesium bromide (3M in Et₂O)133.271.212.0 mmol (4.0 mL)Nucleophile
Anhydrous Diethyl Ether N/AN/A20 mLSolvent
Saturated NH₄Cl (aq) N/AExcess15 mLQuenching Agent
Anhydrous MgSO₄ N/AExcessAs neededDrying Agent

Experimental Workflow

GrignardWorkflow N1 1. Preparation Flame-dry Glassware N2 2. Grignard Reagent EtMgBr in Et2O (0 °C) N1->N2 Ar/N2 Atmosphere N3 3. Electrophile Addition 2-Methylcyclohexanone N2->N3 Dropwise, 15 min N4 4. Nucleophilic Attack (Transition State) N3->N4 Warm to RT, 2h N5 5. Aqueous Quench Saturated NH4Cl N4->N5 Cool to 0 °C N6 6. Workup Liquid-Liquid Extraction N5->N6 Phase Separation N7 7. Purification Column Chromatography N6->N7 Dry over MgSO4 N8 8. Product Analysis GC-FID & NMR N7->N8 Isomer Quantification

Caption: Step-by-step experimental workflow for the Grignard addition and subsequent product isolation.

Step-by-Step Protocol

Preparation and Setup
  • Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Atmospheric Control: Cool the flask under a continuous stream of inert gas. Causality: Grignard reagents are highly polarized and act as strong bases. Any residual moisture will prematurely protonate the carbanion, destroying the reagent and evolving ethane gas[1].

Nucleophilic Addition
  • Reagent Loading: Inject 4.0 mL of 3M Ethylmagnesium bromide solution into the flask via a gas-tight syringe. Dilute with 10 mL of anhydrous diethyl ether.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath to reach 0 °C.

  • Electrophile Addition: Prepare a solution of 2-methylcyclohexanone (1.12 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent over 15 minutes. Causality: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents localized temperature spikes, suppressing unwanted side reactions such as enolization (which recovers starting material) or aldol condensation.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete conversion of the ketone.

Quenching and Workup
  • Quenching: Cool the flask back to 0 °C. Carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: A mild acid like NH₄Cl is strictly required. Using a strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, converting it into a primary leaving group and promoting E1 dehydration to form 1-ethyl-2-methylcyclohexene.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 15 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) or short-path vacuum distillation to isolate pure 1-ethyl-2-methylcyclohexanol from unreacted starting materials and biphenyl impurities (often present in commercial Grignard reagents).

Analytical Validation & Data Presentation

To validate the success of the synthesis and quantify the stereochemical outcome, the following analytical parameters should be evaluated:

ParameterExpected Outcome / Method
Yield 75 - 85% (Isolated pure product)
Appearance Colorless to pale yellow viscous liquid
Diastereomeric Ratio (dr) ~ 60:40 to 70:30 (trans:cis), dependent on exact thermal conditions during addition.
GC-FID Analysis Two distinct, closely eluting peaks corresponding to the cis and trans diastereomers. Best resolved using a non-polar capillary column (e.g., HP-5 or DB-5).
¹H NMR (CDCl₃) Distinct signals for the C1-ethyl group (triplet, ~0.90 ppm) and C2-methyl group (doublet, ~0.95 ppm). Integration of the distinct methyl doublets differentiates and quantifies the cis and trans isomers.
IR Spectroscopy Broad O-H stretch at ~3400 cm⁻¹; complete absence of the strong C=O stretch at ~1715 cm⁻¹ confirms full consumption of the ketone.

References

  • Source: benchchem.
  • Source: wordpress.com (chemistlibrary)

Sources

Application

Application Note: Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclohexanol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Mechanistic Elucidation, Regioselective Synthesis, and Reaction Validation Introduction & Mechanistic Causality Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Mechanistic Elucidation, Regioselective Synthesis, and Reaction Validation

Introduction & Mechanistic Causality

The dehydration of sterically hindered tertiary alcohols is a fundamental transformation in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs) to generate complex, substituted alkene intermediates. The acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol serves as a robust model for understanding the E1 (unimolecular elimination) mechanism, regioselectivity, and thermodynamic control via Zaitsev's rule.

Because 1-ethyl-2-methylcyclohexanol is a highly substituted tertiary alcohol, its dehydration proceeds almost exclusively via an 1[1]. The mechanistic pathway is dictated by the stability of the intermediate carbocation and is broken down into three causal steps:

  • Protonation (Activation): The reaction initiates with the protonation of the hydroxyl group by a strong mineral acid. We specifically select 85% Phosphoric Acid (H₃PO₄) over Sulfuric Acid (H₂SO₄). Causality: While both are strong acids, H₂SO₄ is a strong oxidizing agent that can cause unwanted charring and polymerization of sensitive organic substrates. H₃PO₄ provides a cleaner dehydration profile. Protonation converts the poor hydroxyl leaving group into a highly labile alkyloxonium ion (–OH₂⁺)[2].

  • Heterolytic Cleavage (Rate-Determining Step): The2 involves the endothermic loss of water, generating a tertiary carbocation at the C1 position[2]. The stability of this planar carbocation—enhanced by hyperconjugation from the adjacent ethyl, methyl, and ring carbons—lowers the activation energy, making the E1 pathway highly favorable.

  • Regioselective Deprotonation: A weak base in the system (e.g., H₂O or H₂PO₄⁻) extracts a β-proton. 1-Ethyl-2-methylcyclohexanol possesses three distinct β-carbon environments, leading to competing elimination pathways:

    • Deprotonation at C2: Yields 1-ethyl-2-methylcyclohexene, a tetrasubstituted alkene. According to 3, this highly substituted alkene is the most thermodynamically stable and forms the major product[3].

    • Deprotonation at C6 or the Ethyl group: Yields trisubstituted alkenes (3-ethyl-2-methylcyclohexene and 1-ethylidene-2-methylcyclohexane). These are kinetic/Hofmann-type minor products[3].

Mechanistic Pathway Visualization

E1_Mechanism A 1-Ethyl-2-methylcyclohexanol (Tertiary Alcohol) B Protonation of -OH (Fast, Reversible) A->B C Alkyloxonium Ion (-OH2+ good leaving group) B->C D Loss of H2O (Slow, Rate-Determining Step) C->D E Tertiary Carbocation Intermediate (Planar, sp2 hybridized) D->E F Deprotonation at C2 (Zaitsev Elimination) E->F H Deprotonation at C6 or Ethyl (Kinetic/Hofmann Elimination) E->H G 1-Ethyl-2-methylcyclohexene (Major, Tetrasubstituted) F->G I Trisubstituted Alkenes (Minor Products) H->I

Caption: E1 reaction mechanism and regioselective product distribution.

Experimental Protocol: Synthesis & In-Situ Distillation

Design Rationale (Self-Validating System): This protocol integrates synthesis and purification into a single continuous step. Because the alkene products have significantly lower boiling points than the starting tertiary alcohol and the acid catalyst, fractional distillation continuously removes the product as it forms. Causality: This drives the equilibrium forward via Le Chatelier's principle, ensuring high yields while simultaneously preventing the acid-catalyzed rehydration of the alkene back into an alcohol[2].

Required Reagents
  • Starting Material: 1-Ethyl-2-methylcyclohexanol (5.0 mL)

  • Catalyst: 85% Phosphoric Acid (H₃PO₄) (4.0 mL)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Validation Reagent: 0.5% aqueous Potassium Permanganate (KMnO₄)

Step-by-Step Methodology
  • Reaction Setup: To a dry 25 mL round-bottom flask, add 5.0 mL of 1-ethyl-2-methylcyclohexanol followed carefully by 4.0 mL of 85% H₃PO₄. Introduce a magnetic stir bar and a boiling chip to prevent solvent bumping.

  • Distillation Assembly: Attach a fractional distillation column (packed with glass beads or copper sponge to increase theoretical plates), followed by a distillation head, a water-jacketed condenser, and a receiving flask. Submerge the receiving flask in an ice-water bath. Causality: The ice bath is critical to prevent the volatile alkene products from evaporating into the fume hood.

  • Heating & Equilibrium Shift: Heat the reaction mixture gradually using a sand bath or heating mantle. Monitor the thermometer at the distillation head. Maintain the vapor temperature between 145°C and 155°C (the expected boiling range of the resulting methylcyclohexene derivatives).

  • Product Collection: Collect the distillate until approximately 4.0 mL of liquid is obtained, or until the distillation rate drops significantly and the temperature begins to fluctuate.

  • Workup & Drying: Transfer the collected distillate to a micro-separatory funnel. Wash with 5.0 mL of saturated aqueous NaHCO₃ to neutralize any co-distilled phosphoric acid. Extract the organic layer, transfer it to a dry Erlenmeyer flask, and add a small spatula tip of anhydrous Na₂SO₄. Swirl and allow it to sit for 10 minutes until the liquid is entirely clear.

  • Chemical Validation (Baeyer Test): To immediately validate the presence of the synthesized alkene, add 2 drops of the dried organic product to 1.0 mL of 0.5% aqueous KMnO₄. A rapid color change from deep purple to a brown precipitate (MnO₂) confirms the successful formation of the carbon-carbon double bond.

Data Presentation: Predicted Product Distribution

The following table summarizes the expected product distribution based on thermodynamic stability and steric hindrance during the deprotonation phase[3].

Product NameSubstitution LevelMechanism TypeExpected Yield (%)Est. Boiling Point
1-Ethyl-2-methylcyclohexene TetrasubstitutedThermodynamic (Zaitsev)75 - 85%~152°C
3-Ethyl-2-methylcyclohexene TrisubstitutedKinetic (Minor)10 - 15%~148°C
1-Ethylidene-2-methylcyclohexane TrisubstitutedKinetic (Minor)< 10%~149°C

Note: Exact yield distributions are highly dependent on the initial cis/trans stereoisomeric ratio of the starting alcohol, which can influence the transition state energy during the β-proton elimination[3].

Analytical Validation Standards

To rigorously validate the protocol and quantify the exact regioisomeric ratios, the following analytical techniques must be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilized to separate the regioisomers. The tetrasubstituted Zaitsev product will typically exhibit a slightly longer retention time on a non-polar capillary column compared to the trisubstituted kinetic products due to its higher thermodynamic stability and boiling point[3].

  • Quantitative ¹H-NMR (qNMR): The absence of a broad –OH stretch (~3.2 ppm) and the appearance of vinylic protons (for the trisubstituted products) will confirm dehydration. Notably, the major tetrasubstituted product (1-ethyl-2-methylcyclohexene) lacks vinylic protons entirely. Therefore, the disappearance of the C6/C3 methylene signals and the distinct shift of the ethyl/methyl signals are critical markers for qNMR quantification[3].

References

  • Source: Tel Aviv University (tau.ac.il)
  • Source: Chemistry Steps (chemistrysteps.com)
  • Title: Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL

Sources

Method

Application Note: 1-Ethyl-2-methylcyclohexanol as a Precursor in Regioselective Dehydration and Complex Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary In complex organic synthesis and active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

In complex organic synthesis and active pharmaceutical ingredient (API) development, the construction of highly substituted, sterically defined cyclic scaffolds is a critical bottleneck. 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0) serves as an elite precursor for generating highly substituted cyclohexenes [1]. As a sterically hindered tertiary alcohol, it provides a robust model system for executing regioselective E1 eliminations, allowing chemists to study and control the delicate balance between kinetic and thermodynamic reaction pathways [2].

This application note details the mechanistic causality, step-by-step self-validating protocols, and analytical frameworks required to utilize 1-ethyl-2-methylcyclohexanol effectively in the synthesis of tetrasubstituted and trisubstituted cyclic alkenes.

Physicochemical Profile

Understanding the physical properties of the precursor is essential for optimizing reaction conditions, particularly when utilizing fractional distillation to drive reaction equilibria.

Table 1: Physicochemical Properties of 1-Ethyl-2-methylcyclohexanol

PropertyValueReference / Significance
Molecular Formula C₉H₁₈ODefines mass balance [1]
Molecular Weight 142.24 g/mol Required for stoichiometric calculations [2]
CAS Registry Number 32296-45-0Primary identifier for procurement [1]
Boiling Point ~195 °CCritical for setting distillation parameters
LogP (Octanol/Water) ~2.5Indicates high lipophilicity, requiring organic extraction

Mechanistic Causality: The E1 Dehydration Paradigm

Do not simply view dehydration as the loss of water; view it as a programmable branching pathway. The acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol proceeds via an E1 (Elimination Unimolecular) mechanism.

The Causality of Reagent Selection: We utilize 85% Phosphoric Acid (H₃PO₄) rather than Sulfuric Acid (H₂SO₄). While H₂SO₄ is a stronger dehydrating agent, it is also a strong oxidant that can cause charring, polymerization, and oxidative cleavage of the resulting alkenes. H₃PO₄ provides the necessary protons to generate the oxonium ion without these destructive side reactions.

Regioselectivity and the Carbocation Intermediate: Protonation and subsequent loss of water generates a tertiary carbocation at the C1 position. This intermediate is flanked by three distinct types of β -hydrogens, leading to competing elimination pathways:

  • Thermodynamic Control (Zaitsev's Rule): Deprotonation at the C2 methine position yields 1-ethyl-2-methylcyclohexene , a tetrasubstituted alkene. Because it is the most sterically stable and highly substituted alkene, it is the thermodynamic sink of the reaction [3].

  • Kinetic Control (Hofmann Products): Deprotonation at the C6 methylene or the ethyl group yields trisubstituted alkenes (e.g., 2-ethyl-3-methylcyclohexene). These protons are less sterically hindered, making their removal faster (kinetic preference), but the resulting products are less stable [4].

ReactionPathway Precursor 1-Ethyl-2-methylcyclohexanol (Tertiary Alcohol) Carbocation C1 Tertiary Carbocation Intermediate Precursor->Carbocation +H⁺, -H₂O (Fast) Zaitsev 1-Ethyl-2-methylcyclohexene (Tetrasubstituted / Thermodynamic) Carbocation->Zaitsev -H⁺ from C2 (High Temp, Equilibrium) Hofmann1 2-Ethyl-3-methylcyclohexene (Trisubstituted / Kinetic) Carbocation->Hofmann1 -H⁺ from C6 (Low Temp, Fast) Hofmann2 1-Ethylidene-2-methylcyclohexane (Exocyclic / Kinetic) Carbocation->Hofmann2 -H⁺ from Ethyl CH₂ (Low Temp, Fast)

Figure 1: E1 Dehydration pathway of 1-ethyl-2-methylcyclohexanol showing regioselective branching.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By continuously removing the product via distillation (Le Chatelier’s Principle), we prevent the reverse hydration reaction and drive the equilibrium toward the thermodynamic Zaitsev product.

Equipment and Reagents
  • Reagents: 1-Ethyl-2-methylcyclohexanol (15.0 g, 105 mmol), 85% H₃PO₄ (5.0 mL), Anhydrous Na₂SO₄, 10% Na₂CO₃ (aq).

  • Apparatus: 50 mL round-bottom flask, fractional distillation column, thermometer, water-cooled condenser, receiving flask submerged in an ice bath.

Step-by-Step Workflow
  • Reaction Assembly: Charge the 50 mL round-bottom flask with 15.0 g of 1-ethyl-2-methylcyclohexanol. Carefully add 5.0 mL of 85% H₃PO₄. Add a magnetic stir bar and attach the fractional distillation apparatus.

  • Thermal Activation: Heat the reaction mixture gradually using a heating mantle. Maintain the pot temperature between 160 °C and 170 °C.

    • Causality Note: The boiling point of the alkene products is ~150-155 °C, while the precursor boils at ~195 °C. Maintaining the temperature at 160 °C ensures only the products and water co-distill, leaving unreacted precursor in the pot.

  • In-Situ Distillation: Collect the distillate in the ice-cooled receiving flask. The distillation should proceed at a rate of 1 drop per second. Cease heating when the distillation temperature drops significantly or the pot volume is reduced to ~3 mL.

  • Neutralization Workup: Transfer the biphasic distillate to a separatory funnel. The upper layer is the organic alkene mixture; the lower layer is water. Drain the water. Wash the organic layer with 10 mL of 10% Na₂CO₃ (aq) to neutralize any co-distilled acid.

    • Validation Check: The cessation of CO₂ evolution (bubbling) during the wash confirms complete neutralization.

  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Decant the clear, isolated alkene mixture into a pre-weighed vial.

Workflow Step1 Reaction Setup Mix Precursor & H₃PO₄ Step2 Thermal Dehydration Heat to 160-170°C Step1->Step2 Step3 In-situ Distillation Remove Alkenes & H₂O Step2->Step3 Step4 Workup Na₂CO₃ Wash & Na₂SO₄ Dry Step3->Step4 Step5 Characterization GC-FID & NMR Analysis Step4->Step5

Figure 2: Standard operating procedure for the dehydration and isolation of cyclic alkenes.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the product mixture must be analyzed to determine the exact ratio of thermodynamic to kinetic products. This is achieved via Gas Chromatography-Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy [3].

Table 2: Diagnostic NMR Signals for Product Verification

Alkene ProductSubstitution TypeDiagnostic ¹H NMR SignalStructural Causality
1-Ethyl-2-methylcyclohexene Tetrasubstituted (Zaitsev)None in the vinylic region (4.5 - 6.0 ppm)All double-bond carbons are fully substituted with alkyl groups.
2-Ethyl-3-methylcyclohexene Trisubstituted (Hofmann)~5.4 ppm (1H, multiplet)One vinylic proton exists on the cyclohexene ring.
1-Ethylidene-2-methylcyclohexane Trisubstituted (Exocyclic)~5.2 ppm (1H, quartet)Vinylic proton on the ethylidene group splits with the adjacent methyl group.

By integrating the vinylic protons against the total alkyl proton integration, researchers can precisely calculate the product distribution. Under the high-temperature acidic conditions described in Section 4, the tetrasubstituted Zaitsev product will dominate (>80% yield) due to thermodynamic equilibration [4].

Applications in Drug Development

The ability to reliably synthesize highly substituted cyclohexenes from 1-ethyl-2-methylcyclohexanol is highly valued in pharmaceutical chemistry. The resulting tetrasubstituted double bonds serve as rigid, sterically demanding scaffolds. They are frequently subjected to stereoselective epoxidations or utilized as electron-rich dienophiles in complex Diels-Alder cycloadditions during the total synthesis of terpene-derived natural products and novel APIs.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 141697, 1-Ethyl-2-methylcyclohexanol." PubChem, [Link]. Accessed 4 April 2026.

  • National Institute of Standards and Technology (NIST). "1-Ethyl-2-methylcyclohexanol." NIST Chemistry WebBook, SRD 69, [Link]. Accessed 4 April 2026.

  • ChemConnections. "Dehydration of 1-ethyl-2-methylcyclohexanol: NMR application to determine the respective distribution of kinetic and thermodynamic products." Organic Chemistry Resources, [Link]. Accessed 4 April 2026.

Application

Gas chromatography-mass spectrometry (GC-MS) method for 1-Ethyl-2-methylcyclohexanol

An Application Note for the Analysis of 1-Ethyl-2-methylcyclohexanol by Gas Chromatography-Mass Spectrometry (GC-MS) Introduction: The Analytical Imperative for 1-Ethyl-2-methylcyclohexanol 1-Ethyl-2-methylcyclohexanol (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 1-Ethyl-2-methylcyclohexanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for 1-Ethyl-2-methylcyclohexanol

1-Ethyl-2-methylcyclohexanol (C₉H₁₈O, MW: 142.24 g/mol ) is a cyclic alcohol that can be present as a process-related impurity, a synthetic intermediate, or a degradation product in various chemical and pharmaceutical manufacturing streams.[1][2] Its structural isomers and potential for rearrangement under certain conditions, such as acid-catalyzed dehydration, necessitate a highly specific and sensitive analytical method for its unambiguous identification and quantification.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. Its high chromatographic resolution is ideal for separating volatile and semi-volatile compounds like cyclic alcohols, while mass spectrometry provides definitive structural information, making it superior for impurity identification.[5][6] This application note presents a comprehensive, field-proven protocol for the analysis of 1-Ethyl-2-methylcyclohexanol, designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable method.

Core Principles: Why This GC-MS Approach?

The method described herein is built on established principles of chromatographic science to ensure accuracy and reproducibility.

  • The Choice of Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane stationary phase is selected. This is a versatile column that provides excellent separation for a broad range of semi-volatile analytes, including alcohols, based on their boiling points and slight polarity differences. It is thermally stable, ensuring low bleed and a long column lifetime.

  • Electron Ionization (EI): The use of standard 70 eV Electron Ionization is a cornerstone of this method. EI is a hard ionization technique that induces reproducible fragmentation of the parent molecule. This creates a characteristic mass spectrum, or "fingerprint," that can be reliably compared against established spectral libraries like the NIST database for positive identification.[7]

  • Sample Preparation Strategy: The protocol employs a straightforward "dilute-and-shoot" methodology. Given the volatility of 1-Ethyl-2-methylcyclohexanol, complex preparations like derivatization are often unnecessary, which simplifies the workflow and minimizes potential sources of error.[8] Volatile organic solvents such as hexane or dichloromethane are recommended to ensure compatibility with the GC system.[9]

Experimental Workflow & Data Logic

The analytical process follows a systematic and logical progression from sample handling to data interpretation. This workflow is designed to ensure data integrity at every stage.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt Dissolution Dissolution in Volatile Solvent Sample->Dissolution Vialing Transfer to Autosampler Vial Dissolution->Vialing Injection GC Injection & Vaporization Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) & Fragmentation Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library NIST Library Comparison Spectrum->Library Report Final Report (Quantification) Library->Report Fragmentation parent 1-Ethyl-2-methylcyclohexanol (Parent Ion, M+) m/z = 142 frag1 Loss of Ethyl Radical (-C2H5) m/z = 113 parent->frag1 -29 frag2 Loss of Water (-H2O) m/z = 124 parent->frag2 -18 frag3 Further Ring Fragmentation m/z = 95 frag1->frag3 -18 (H2O) frag2->frag3 -29 (C2H5)

Sources

Method

Application Note: Synthesis, Olfactory Profiling, and Formulation of 1-Ethyl-2-methylcyclohexanol

Introduction & Mechanistic Insights Substituted cyclohexanols form the structural backbone of numerous high-value ingredients in modern flavor and fragrance (F&F) chemistry. While unsubstituted cyclohexanol emits a harsh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Substituted cyclohexanols form the structural backbone of numerous high-value ingredients in modern flavor and fragrance (F&F) chemistry. While unsubstituted cyclohexanol emits a harsh, chemical aroma, strategic alkyl substitution drastically alters its volatility, lipophilicity, and receptor-binding affinity[1].

1-Ethyl-2-methylcyclohexanol (CAS: 32296-45-0) is a structurally complex α,β-substituted cyclic alcohol[2]. Naturally occurring as a volatile constituent in the essential oils of desert flora such as Plantago amplexicaulis (comprising up to 7.8% of the volatile fraction)[3], this compound bridges the gap between botanical extracts and synthetic fragrance design.

Structure-Odor Relationship (SOR)

The olfactory characteristics of substituted cyclohexanols are heavily dictated by molecular geometry. The addition of bulky alkyl groups (such as tert-butyl or ethyl groups) at the α- or β-positions shifts the baseline camphoraceous odor toward highly desirable woody, earthy, and vetiver-like notes[1][4]. Furthermore, the stereochemistry (the cis or trans relationship between the 1-ethyl, 2-methyl, and hydroxyl groups) dictates how the molecule docks into the binding pockets of G-protein coupled olfactory receptors (GPCRs)[5][6].

Below is the established GPCR-mediated signal transduction pathway illustrating how volatile molecules like 1-Ethyl-2-methylcyclohexanol are translated into perceived scent.

GPCR_Pathway Odor 1-Ethyl-2-methylcyclohexanol (Odorant Ligand) OR Olfactory Receptor (GPCR) Odor->OR Binds to binding pocket G_olf G_olf Protein (α-subunit dissociation) OR->G_olf Conformational change AC3 Adenylyl Cyclase III (Effector Enzyme) G_olf->AC3 Activates cAMP cAMP Generation (Second Messenger) AC3->cAMP ATP conversion CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Allosteric binding Signal Action Potential (To Olfactory Bulb) CNG->Signal Membrane depolarization

Fig 1: GPCR-mediated olfactory transduction pathway for substituted cyclohexanol recognition.

Quantitative Data & Profiling

To successfully formulate with 1-Ethyl-2-methylcyclohexanol, chemists must account for its physicochemical properties and how its odor profile compares to industry-standard cyclohexanol derivatives.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name 1-Ethyl-2-methylcyclohexanolPubChem[2]
CAS Registry Number 32296-45-0Cheméo[7]
Molecular Formula C9H18OPubChem[2]
Molecular Weight 142.24 g/mol PubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]
Natural Occurrence Plantago amplexicaulis essential oilArab J. Chem.[3]
Table 2: Comparative Odor Profiling of Substituted Cyclohexanols
CompoundSubstitution PatternPrimary Odor ProfileReference
CyclohexanolUnsubstitutedHarsh, chemical, medicinal[1]
4-tert-butylcyclohexanolp-tert-butylDull woody, camphoraceous[4]
2-tert-butyl-4-methylcyclohexanolα-tert-butyl, γ-methylEarthy, woody, vetiver-like[4]
1-Ethyl-2-methylcyclohexanol α-ethyl, β-methyl Woody, earthy, mild camphoraceous [1][3]

Experimental Protocols

The following self-validating protocols are designed for researchers synthesizing and evaluating 1-Ethyl-2-methylcyclohexanol for F&F or dermatological cooling agent applications.

Protocol A: Stereoselective Synthesis and Isolation

Objective: Synthesize 1-Ethyl-2-methylcyclohexanol via nucleophilic addition while managing stereochemical outcomes. Causality & Logic: The Grignard addition of ethylmagnesium bromide to 2-methylcyclohexanone creates a new chiral center at C1. The presence of the C2 methyl group exerts steric hindrance, favoring equatorial attack by the nucleophile. This results predominantly in the trans-isomer (where the ethyl and methyl groups are anti to each other)[6]. Anhydrous conditions are strictly maintained to prevent the premature protonation of the Grignard reagent.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing dropping funnel, and argon inlet.

  • Reagent Loading: Add 1.2 equivalents of ethylmagnesium bromide (1.0 M in THF) to the flask. Cool the system to 0°C using an ice-water bath. Rationale: Low temperatures minimize side reactions such as the enolization of the ketone.

  • Nucleophilic Addition: Dissolve 1.0 equivalent of 2-methylcyclohexanone in anhydrous THF. Add this solution dropwise over 30 minutes to maintain thermal control.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl at 0°C. Rationale: NH₄Cl provides a mild proton source to form the alcohol without triggering acid-catalyzed dehydration.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via fractional vacuum distillation to isolate the diastereomers based on their distinct boiling points.

Protocol B: Gas Chromatography-Olfactometry (GC-O) Profiling

Objective: Determine the exact odor threshold and sensory descriptors of the isolated stereoisomers. Causality & Logic: Because diastereomers of substituted cyclohexanols exhibit vastly different odor profiles and thresholds[5], bulk evaluation is insufficient. GC-O allows for the physical separation of isomers on a capillary column, splitting the effluent between a Flame Ionization Detector (FID) and a human sniffing port.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified 1-Ethyl-2-methylcyclohexanol to 100 ppm in odorless diethyl phthalate.

  • Instrument Setup: Equip the GC with a polar DB-Wax column (30 m × 0.25 mm × 0.25 µm). Rationale: Polar stationary phases effectively resolve isomeric alcohols based on subtle differences in hydrogen-bonding capacities.

  • Run Parameters: Inject 1 µL in splitless mode. Set the oven program: 40°C (hold 2 min), ramp at 5°C/min to 240°C.

  • Effluent Splitting: Configure a 1:1 split ratio between the FID and the heated sniffing port. Maintain the sniffing port at 250°C to prevent sample condensation in the transfer line.

  • Sensory Evaluation: A trained panelist records the exact retention time, odor descriptor (e.g., "woody", "earthy"), and perceived intensity using a time-intensity recording device.

Synthesis_Workflow Step1 Synthesis Grignard Addition Step2 Purification Vacuum Distillation Step1->Step2 Step3 Characterization NMR & GC-MS Step2->Step3 Step4 Sensory GC-O Profiling Step3->Step4

Fig 2: End-to-end workflow from stereoselective synthesis to GC-O sensory evaluation.

Formulation Guidelines

For formulation scientists, 1-Ethyl-2-methylcyclohexanol acts as an excellent structural modifier.

  • Fragrance Accords: Due to its woody/earthy profile, it acts as a high-performance blender in vetiver, cedarwood, and patchouli accords. It provides a "bass note" that stabilizes highly volatile top notes[1][4].

  • Dermatological & Drug Development: Similar to other α-substituted cyclohexanols (like menthol derivatives), 1-Ethyl-2-methylcyclohexanol can be evaluated as a TRPM8 agonist. Formulators can incorporate it into topical bases to impart a physiological cooling effect on the skin and mucosa without a strong minty odor[4].

References

  • National Center for Biotechnology Information. "1-Ethyl-2-methylcyclohexanol." PubChem Compound Summary for CID 141697. URL: [Link]

  • Cheméo. "Chemical Properties of 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0)." URL: [Link]

  • Arab Journal of Chemistry. "Essential oil of some seasonal flowering plants grown in Saudi Arabia." URL: [Link]

  • Becker, R., Jansen, K., & Vogel, F. G. M. "The Relation of Structure and Odor in Substituted Cyclohexanols." Perfumer & Flavorist. URL: [Link]

  • Sharma, I. K., et al. "Biocatalytic Reduction of Selected Cyclohexanones." Int. J. ChemTech Res. URL: [Link]

  • ACS Catalysis. "Design of De Novo Three-Enzyme Nanoreactors for Stereodivergent Synthesis of α-Substituted Cyclohexanols." URL: [Link]

  • National Institutes of Health (PMC). "trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1-Ethyl-2-methylcyclohexanol

Welcome to the Advanced Synthesis Troubleshooting Guide. The nucleophilic addition of an ethyl group to 2-methylcyclohexanone is a classic, yet notoriously finicky, diastereoselective reaction. Due to the presence of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The nucleophilic addition of an ethyl group to 2-methylcyclohexanone is a classic, yet notoriously finicky, diastereoselective reaction. Due to the presence of an existing stereocenter at the C2 position, researchers frequently encounter issues with poor diastereomeric ratios (dr) and low yields caused by competitive enolization.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize the stereoselective synthesis of 1-ethyl-2-methylcyclohexanol.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My Grignard addition is yielding a near 1:1 mixture of diastereomers instead of the expected cis-isomer. How do I improve the stereoselectivity? Causality & Expert Insight: 2-Methylcyclohexanone exists predominantly in a chair conformation with the methyl group in the equatorial position to minimize steric strain. When ethylmagnesium bromide (EtMgBr) approaches the carbonyl, it must choose between two trajectories. According to the Felkin-Anh model and general cyclohexanone stereochemistry, small nucleophiles prefer to attack from the axial face (following the Bürgi-Dunitz trajectory) because it avoids steric clashes with the equatorial methyl group, yielding the cis-1-ethyl-2-methylcyclohexanol product 1. Conversely, equatorial attack is hindered by 1,3-diaxial interactions with the ring hydrogens 2. However, the ethyl group is moderately bulky. At room temperature, the energy difference between the axial and equatorial transition states is easily overcome, eroding stereoselectivity. Actionable Solution: Lower the reaction temperature to -78 °C to kinetically trap the favored axial attack. If dr remains poor, transmetalate your Grignard reagent to an organotitanium species (e.g., EtTi(O−iPr)3​ ). The increased steric bulk of the titanium complex drastically alters the transition state, allowing you to tune the stereochemical outcome 3.

Q2: I am recovering mostly unreacted 2-methylcyclohexanone and very little product. What went wrong? Causality & Expert Insight: Grignard reagents are not just nucleophiles; they are strong bases. The α -protons of 2-methylcyclohexanone are highly acidic. If you observe bubbling (ethane gas release) upon the addition of EtMgBr, the reagent is acting as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate simply reprotonates back into the starting material. Actionable Solution: Implement the Imamoto protocol by adding anhydrous Cerium(III) chloride ( CeCl3​ ). CeCl3​ is highly oxophilic; it acts as a Lewis acid to activate the carbonyl carbon while simultaneously transmetalating with EtMgBr to form an organocerium reagent. This intermediate is highly nucleophilic but significantly less basic, virtually eliminating enolization and driving the addition to completion [[4]]().

Part 2: Visualizations of Mechanistic Logic

Stereocenter SM 2-Methylcyclohexanone (Equatorial Methyl Conformer) Axial Axial Attack Pathway (Preferred for small nucleophiles) SM->Axial EtMgBr / CeCl3 Equatorial Equatorial Attack Pathway (Sterically hindered by 1,3-diaxial H) SM->Equatorial Bulky Reagents Cis cis-1-Ethyl-2-methylcyclohexanol (Ethyl & Methyl are cis) Axial->Cis Trans trans-1-Ethyl-2-methylcyclohexanol (Ethyl & Methyl are trans) Equatorial->Trans

Fig 1. Stereochemical pathways for nucleophilic addition to 2-methylcyclohexanone.

Troubleshooting Issue Observation: Suboptimal Reaction LowYield High SM Recovery (Low Yield / Bubbling) Issue->LowYield LowDR Poor Diastereomeric Ratio (~1:1 cis/trans) Issue->LowDR Enolization Root Cause: EtMgBr acting as a base (Enolization) LowYield->Enolization Temp Root Cause: High Temp or Unselective Nucleophile LowDR->Temp Sol1 Intervention: Add Anhydrous CeCl3 (Imamoto Protocol) Enolization->Sol1 Sol2 Intervention: Cool to -78°C or use Organotitanium Reagents Temp->Sol2

Fig 2. Troubleshooting logic for stereoselective Grignard additions.

Part 3: Quantitative Data Comparison

The table below summarizes the expected outcomes when altering the reagent system to optimize the synthesis of 1-ethyl-2-methylcyclohexanol.

Reagent SystemTemperatureMajor DiastereomerTypical dr (cis:trans)Yield (%)Primary Issue Addressed
EtMgBr (Standard) 0 °C to RTcis~ 60:4040-50%Baseline (Unoptimized)
EtMgBr -78 °Ccis~ 75:2530-40%Poor dr (Kinetic control)
EtMgBr + CeCl3​ -78 °C to 0 °Ccis> 85:15> 85%Enolization / Low yield
EtTi(O−iPr)3​ -78 °Ctrans (Altered)Varies highly> 70%Stereocontrol tuning

Part 4: Validated Experimental Methodology

Protocol: Cerium(III)-Mediated Diastereoselective Addition (Imamoto Protocol)

Objective: Achieve >85% yield and high cis-selectivity by suppressing enolization.

Step 1: CeCl3​ Activation Rationale: Commercial CeCl3​⋅7H2​O contains waters of hydration that will instantly quench the Grignard reagent. It must be rigorously dried.

  • Weigh 1.5 equivalents of CeCl3​⋅7H2​O into an oven-dried Schlenk flask equipped with a stir bar.

  • Heat the flask at 140–150 °C under high vacuum (<0.1 Torr) for a minimum of 2 hours.

  • Self-Validation Check: The resulting anhydrous CeCl3​ must be a completely free-flowing white powder. If the powder clumps or sticks to the glass, residual moisture is present. Do not proceed; discard and restart the activation.

Step 2: Complexation (Organocerium Formation) Rationale: Transmetalation forms the less basic, highly nucleophilic EtCeCl2​ species.

  • Cool the flask to 0 °C under an argon atmosphere.

  • Suspend the anhydrous CeCl3​ in dry THF (approx. 5 mL per mmol) and stir vigorously for 2 hours to ensure complete solvation.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.5 equivalents of EtMgBr (typically a 1.0 M or 3.0 M solution in THF).

  • Self-Validation Check: The bright white suspension will transition to a milky gray or pale-yellowish mixture over 30 minutes. This visual shift confirms the successful formation of the organocerium complex.

Step 3: Nucleophilic Addition Rationale: Maintaining cryogenic temperatures ensures kinetic control, favoring the axial attack trajectory.

  • Dropwise add 1.0 equivalent of 2-methylcyclohexanone (neat or dissolved in a minimal amount of dry THF) down the side of the flask.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly allow the reaction to warm to 0 °C over an additional hour.

Step 4: Quench and Workup

  • Quench the reaction at 0 °C by the careful, dropwise addition of 1M HCl or saturated aqueous NH4​Cl .

  • Self-Validation Check: The cessation of gas evolution indicates the complete quenching of residual organometallics.

  • Separate the organic layer, extract the aqueous layer three times with diethyl ether, dry the combined organics over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The crude product can be analyzed via GC or NMR to determine the exact diastereomeric ratio before column chromatography.

References

  • 2 Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." ResearchGate / J. Am. Chem. Soc.

  • 1 Benchchem. "Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone." Benchchem Technical Resources.

  • 3 Chemical Reviews. "Mixed AggregAte (MAA): A Single Concept for All Dipolar Organometallic Aggregates." ACS Publications.

  • 4 Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society (1989).

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to the Purification of 1-Ethyl-2-methylcyclohexanol via Flash Column Chromatography

Welcome to the technical support center. As a Senior Application Scientist, I understand that purifying reaction mixtures presents unique challenges that require both a solid theoretical foundation and practical, field-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that purifying reaction mixtures presents unique challenges that require both a solid theoretical foundation and practical, field-tested solutions. This guide is structured to provide direct, actionable advice for researchers and drug development professionals working on the purification of 1-Ethyl-2-methylcyclohexanol, a tertiary alcohol that, due to its stereoisomers, can pose specific separation challenges. We will move beyond simple procedural steps to explore the underlying chemistry, ensuring you can not only solve immediate problems but also proactively optimize your future purifications.

Troubleshooting Guide: From Problem to Resolution

This section addresses the most common issues encountered during the flash chromatography of 1-Ethyl-2-methylcyclohexanol. Each problem is analyzed to identify its probable cause, followed by a scientifically-grounded solution.

Problem 1: Poor Separation or Co-elution of Diastereomers

  • Probable Cause: 1-Ethyl-2-methylcyclohexanol possesses two chiral centers, resulting in the formation of diastereomers. While diastereomers have different physical properties, these differences can be very subtle, leading to similar retention times (Rf values) on silica gel and, consequently, poor separation.[1][2] The standard Hexane/Ethyl Acetate solvent system may not provide sufficient selectivity to resolve these closely related isomers.

  • Solution & Scientific Rationale:

    • Optimize the Mobile Phase: The key to separating compounds with similar polarities lies in exploiting different interaction mechanisms.[3] Instead of only increasing the solvent strength, focus on changing the solvent's selectivity.[4] Perform parallel Thin Layer Chromatography (TLC) analyses using solvent systems from different selectivity groups.[4] For instance, compare the standard Ethyl Acetate (Class VIa) system with a system containing Dichloromethane (Class V) or an ether (Class I).[4][5] This systematic screening can reveal a solvent combination that interacts differently with the stereoisomers, enhancing separation.[6]

    • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider an alternative stationary phase. While silica is the default, other media can offer different selectivities. For particularly challenging separations of structurally similar compounds, exploring different bonded phases could be beneficial.[3]

Problem 2: Significant Peak Tailing

  • Probable Cause: Peak tailing is a common issue for polar analytes like alcohols when using silica gel.[7][8] It occurs when some of the analyte molecules engage in strong, secondary interactions with highly active sites on the stationary phase, such as acidic silanol groups (Si-OH).[8][9] These molecules are retained more strongly than the bulk, leading to a drawn-out "tail" as they slowly elute.

  • Solution & Scientific Rationale:

    • Reduce Sample Load: Overloading the column can exacerbate tailing.[7][8] Try reducing the amount of crude material loaded onto the column to see if the peak shape improves.

    • Add a Polar Modifier: Introduce a small amount (0.1-1%) of a more polar solvent, like methanol, to your mobile phase.[10] The methanol will preferentially bind to the highly active silanol sites, effectively masking them from the 1-Ethyl-2-methylcyclohexanol. This minimizes secondary interactions and results in a more symmetrical, Gaussian peak shape. Be cautious, as adding too much methanol can drastically reduce retention.[10]

Problem 3: Noticeable Peak Fronting

  • Probable Cause: Peak fronting, where the first half of the peak is broader than the second, is typically caused by two main issues: column overload due to high sample concentration or poor solubility of the sample in the mobile phase at the point of injection.[7][8][9][11]

  • Solution & Scientific Rationale:

    • Reduce Sample Concentration: If you are using a liquid loading technique, ensure your sample is not excessively concentrated. Diluting the sample in a minimal amount of the initial mobile phase can resolve the issue.[7][11]

    • Switch to Dry Loading: Dry loading is an excellent technique to combat fronting caused by solubility issues.[12][13] By pre-adsorbing the sample onto a solid support (like silica or Celite), the compound is introduced to the column in a fine, evenly distributed manner, preventing the band broadening associated with poor initial solubility.[12][13]

Problem 4: Split or "Shoulder" Peaks

  • Probable Cause: When a single compound elutes as two or more overlapping peaks, the issue is almost always mechanical.[14] This points to a poorly packed column bed, which may have a void at the top, channeling along the column walls, or a partially blocked inlet frit.[11][14] These defects create multiple paths for the sample to travel, leading to split peaks.[14]

  • Solution & Scientific Rationale:

    • Inspect and Replace the Column: The most straightforward solution is to replace the flash cartridge.[14]

    • Improve Packing Technique: If you are packing your own columns, ensure the slurry is homogeneous and the bed is settled uniformly without any cracks or voids. Tapping the column gently during packing can help. A layer of sand on top of the silica can help distribute the eluent and sample evenly, preventing disruption of the bed.

Problem 5: Low Yield or Recovery

  • Probable Cause: Low recovery can stem from several factors. The compound may be irreversibly adsorbing to the silica gel, especially if there are highly acidic impurities in the crude mixture. Another common cause is collecting fractions that are too broad, leading to the loss of product at the beginning or end of the peak, or setting the collection threshold on an automated system incorrectly.

  • Solution & Scientific Rationale:

    • Optimize Loading: As mentioned, dry loading can significantly improve yields for compounds that are challenging to load via liquid injection.[12][15] It ensures the entire sample enters the column as a tight band, leading to sharper peaks and better resolution from impurities.

    • Analyze All Fractions: Do not discard fractions immediately. After the main peak has eluted, flush the column with a much stronger solvent (e.g., 10% Methanol in Dichloromethane) to see if any additional material is released.[16] Analyze all collected fractions carefully by TLC before combining them to ensure no product is inadvertently discarded.

Frequently Asked Questions (FAQs)

Q1: How do I develop an optimal solvent system from scratch?

A1: The most efficient way to develop a method for flash chromatography is by using Thin Layer Chromatography (TLC).[17][18][19] Start with a common binary solvent system, such as Hexane and Ethyl Acetate.[10] Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 7:3 Hexane:EtOAc). Your goal is to find a solvent system where the target compound, 1-Ethyl-2-methylcyclohexanol, has a Retention Factor (Rf) between 0.15 and 0.4.[17] This Rf range typically provides the best balance between good resolution and a reasonable elution time on the flash column.[17][20]

Q2: Should I use liquid loading or dry loading?

A2: The choice depends on your sample's properties.

  • Liquid Loading: This method is faster and suitable if your compound is an oil or dissolves easily at a high concentration in a solvent that is weaker than your mobile phase.[13] For this purification, dissolving the crude mix in a small amount of hexane or dichloromethane might be acceptable.

  • Dry Loading: This method is often superior, especially if your compound has limited solubility or if you need to maximize resolution and loading capacity.[12][13] By adsorbing the sample onto silica, you create a very concentrated, uniform band at the top of the column, which leads to sharper peaks.[13] Given the potential for closely eluting diastereomers, dry loading is the recommended approach for this compound.

Q3: How much crude material can I load onto my column?

A3: The loading capacity is not a fixed number; it is entirely dependent on the difficulty of the separation.[15] The determining factor is the difference in Rf (ΔRf) between your target compound and the nearest impurity.

  • Easy Separation (ΔRf > 0.2): You can load more material, potentially up to 10% of the silica gel mass by weight (e.g., 4 g of crude on a 40 g column).[12]

  • Difficult Separation (ΔRf < 0.1): You must significantly reduce the load, perhaps to 1% or even less, to achieve baseline separation.[21] Always perform a loading study on a smaller scale if purity is critical.

Q4: How does the tertiary alcohol functional group affect purification?

A4: The tertiary alcohol group dictates the compound's polarity, making it suitable for normal-phase chromatography on silica gel. A key advantage is that tertiary alcohols are resistant to oxidation, so you don't need to worry about degradation on the silica column, which can sometimes be an issue for primary or secondary alcohols.[22] However, the hydroxyl group is a strong hydrogen bond donor and acceptor, leading to strong interactions with the silica surface, which can cause peak tailing if not properly managed (see Troubleshooting Problem 2).

Q5: My compound doesn't have a UV chromophore. How can I monitor the fractions?

A5: This is a critical consideration. Since saturated alcohols like 1-Ethyl-2-methylcyclohexanol do not absorb UV light, a standard UV detector on an automated flash system will not be effective.

  • TLC Analysis: This is the most common method. Collect a series of fractions (e.g., 10-20 mL each) and spot each one on a TLC plate. Visualize the spots using a potassium permanganate (KMnO₄) stain or a ceric ammonium molybdate (CAM) stain, which are effective for alcohols.

  • Alternative Detectors: If your lab is equipped with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), these can be used to detect non-chromophoric compounds in real-time.

Experimental Protocol: Flash Chromatography of 1-Ethyl-2-methylcyclohexanol

This protocol assumes a starting crude mass of approximately 1.0 g and the use of a 40 g silica gel flash cartridge.

Step 1: TLC Method Development

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of your crude mixture in dichloromethane.

  • Spot the mixture on three separate TLC plates.

  • Run one plate in each solvent system.

  • Visualize the plates using a potassium permanganate stain.

  • Select the solvent system that gives your target compound an Rf value of approximately 0.25-0.35. For this example, let's assume an 85:15 Hexane:Ethyl Acetate mixture is optimal.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the entire 1.0 g of crude material in a suitable solvent like dichloromethane or acetone (approx. 10-15 mL) in a round-bottom flask.[13]

  • Add 2-3 g of silica gel to the flask.[13]

  • Gently swirl the mixture to create a uniform slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[13]

Step 3: Column Packing and Equilibration

  • Securely mount a 40 g silica gel flash cartridge to your chromatography system.

  • Carefully add the dry-loaded sample powder to the top of the cartridge, creating a neat, level layer.

  • Gently place a frit or a small layer of sand on top of the sample to prevent it from being disturbed.

  • Equilibrate the column by pumping the initial, weak mobile phase (100% Hexane) through it for at least 3-5 column volumes (CVs).

Step 4: Elution and Fraction Collection

  • Begin the elution with your determined mobile phase. A gradient elution is often most effective.

    • Segment 1: 2 CVs of 100% Hexane (to elute very non-polar impurities).

    • Segment 2: A linear gradient from 0% to 30% Ethyl Acetate in Hexane over 10-12 CVs. This slow gradient will effectively separate the target compound from closely eluting impurities.

    • Segment 3: 2 CVs of 30% Ethyl Acetate (to elute any remaining compounds).

  • Set your fraction collector to collect appropriately sized fractions (e.g., 15 mL for a 40 g column).

Step 5: Fraction Analysis

  • Spot every second or third fraction onto a TLC plate.

  • Develop the TLC plate in your optimized solvent system (85:15 Hexane:EtOAc).

  • Visualize with a KMnO₄ stain.

  • Combine all fractions that contain only the pure target compound.

  • Remove the solvent under reduced pressure to yield the purified 1-Ethyl-2-methylcyclohexanol.

Data Summary & Visualization

Table 1: TLC Rf to Flash Column Elution Conversion

The relationship between the TLC Rf value and the column volumes (CV) required for elution is approximately CV = 1/Rf.[19][20] This table provides a guideline for predicting elution behavior.

TLC Rf ValueEstimated Elution (CV)Separation Quality
> 0.5< 2Poor; risk of co-elution with non-polar impurities.[20]
0.2 - 0.42.5 - 5Optimal Zone ; good balance of resolution and run time.[17][20]
< 0.15> 6.7Poor; long run times, broad peaks, excessive solvent use.[19]
Troubleshooting Workflow for Asymmetric Peaks

G start Problem: Asymmetric Peak Observed tailing Is the peak tailing? (Broad second half) start->tailing Check Peak Shape fronting Is the peak fronting? (Broad first half) start->fronting Check Peak Shape cause_tail1 Cause 1: Strong Analyte-Silica Interaction (e.g., -OH on acidic silanol sites) tailing->cause_tail1 cause_tail2 Cause 2: Column Overload (Mass) tailing->cause_tail2 cause_front1 Cause 1: Column Overload (Concentration) fronting->cause_front1 cause_front2 Cause 2: Poor Sample Solubility in Eluent fronting->cause_front2 sol_tail1 Solution: Add polar modifier (e.g., 0.1-1% MeOH) to mobile phase cause_tail1->sol_tail1 sol_tail2 Solution: Reduce sample mass loaded onto the column cause_tail2->sol_tail2 sol_front1 Solution: Reduce sample concentration or use dry loading cause_front1->sol_front1 sol_front2 Solution: Dissolve sample in a stronger, minimal volume solvent before loading cause_front2->sol_front2

Caption: Troubleshooting workflow for asymmetric peaks.

References

  • Biotage. (2023, January 23). Why are my flash column chromatography peaks splitting?

  • PatSnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.

  • Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0).

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits.

  • Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.

  • Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library.

  • PubChem. (n.d.). 1-Ethyl-2-methylcyclohexanol. National Center for Biotechnology Information.

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.

  • NIST. (n.d.). 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook.

  • NIST. (n.d.). 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook.

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization.

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates.

  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods.

  • King Group. (n.d.). Successful Flash Chromatography.

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylcyclohexanol.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers.

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • Biotage. (n.d.). Successful flash chromatography.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Ethyl-2-methylcyclohexanol Derivatization

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly hindered tertiary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly hindered tertiary alcohols. 1-Ethyl-2-methylcyclohexanol is notoriously difficult to derivatize. The combination of a tertiary hydroxyl group, an α -methyl group at C2, and a bulky ethyl group at C1 creates an immense "steric shield."

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers and achieve high-yield derivatization.

🔬 Diagnostic Overview: The Dual Threat of Sterics and Dehydration

When attempting to form esters or ethers from 1-ethyl-2-methylcyclohexanol, researchers face two competing thermodynamic and kinetic barriers:

  • Kinetic Inertness: The bulky ethyl and methyl groups physically block nucleophilic attack by the hydroxyl oxygen.

  • Thermodynamic Instability (Dehydration): Under standard acidic conditions, the hydroxyl group is easily protonated. Because the resulting tertiary carbocation is highly stable, the molecule rapidly undergoes E1 elimination to form 1-ethyl-2-methylcyclohexene rather than the desired derivative.

Pathway A 1-Ethyl-2-methylcyclohexanol (Tertiary Alcohol) B Acidic Conditions (H+) A->B F Basic/Aprotic Conditions (n-BuLi or Sc(OTf)3) A->F C Tertiary Carbocation Intermediate B->C D Elimination (E1) Dehydration C->D E 1-Ethyl-2-methylcyclohexene (Undesired Byproduct) D->E G Alkoxide / Activated Complex F->G H Nucleophilic Attack on Electrophile G->H I Sterically Hindered Derivative (Target Ester/Ether) H->I

Reaction pathway divergence: Acid-catalyzed dehydration vs. Base-mediated derivatization.

💬 Troubleshooting & FAQs

Q1: Why does my standard Fischer esterification yield mostly alkene instead of the ester? A: Fischer esterification relies on Brønsted acids (like H₂SO₄) to activate the carboxylic acid. However, in tertiary alcohols like 1-ethyl-2-methylcyclohexanol, the acid preferentially protonates the hydroxyl group, turning it into water (an excellent leaving group). The extreme steric bulk prevents the alcohol from acting as a nucleophile. Instead, water leaves, forming a stable tertiary carbocation that quickly loses a proton to become an alkene. Causality rule: Never use Brønsted acids with highly hindered tertiary alcohols.

Q2: I tried the Steglich esterification (DCC/DMAP), but my yield is under 10%. How can I improve it? A: The Steglich esterification [2] uses 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate. While excellent for secondary alcohols, the extreme steric bulk of 1-ethyl-2-methylcyclohexanol prevents it from efficiently attacking this intermediate. Consequently, the DCC undergoes a side reaction to form an unreactive N-acylurea. Solution: You must switch to a stronger activation method. Either use a hyper-active Lewis acid catalyst like Scandium Trifluoromethanesulfonate ( Sc(OTf)3​ )[3], or bypass the neutral alcohol entirely by forming a lithium alkoxide [1].

Q3: What is the absolute best method for forcing the derivatization of this specific hindered alcohol? A: The Lithium Alkoxide Method [1]. By treating the alcohol with n-butyllithium (n-BuLi), you deprotonate the hydroxyl group to form a localized, negatively charged alkoxide. This massive increase in electron density overcomes the activation energy barrier imposed by the surrounding ethyl and methyl groups, forcing a rapid nucleophilic attack on an acyl chloride or alkyl halide.

📊 Quantitative Method Comparison

To help you select the right approach, here is a summary of expected outcomes when derivatizing 1-ethyl-2-methylcyclohexanol based on established literature for hindered systems:

Derivatization MethodReagentsTempTimeExpected YieldPrimary Byproduct
Fischer (Standard) Carboxylic Acid, H₂SO₄Reflux12h< 5%Alkene (Dehydration)
Steglich DCC, DMAP, AcidRT24h~10-15%N-acylurea
Lewis Acid Catalysis Sc(OTf)3​ , Anhydride0°C to RT4h70-85%Free Carboxylic Acid
Lithium Alkoxide n-BuLi, Acyl Chloride0°C to RT2h85-95% None (Clean conversion)

🧪 Validated Experimental Protocols

Protocol A: The Lithium Alkoxide Method (Recommended for Maximum Yield)

This protocol is adapted from the authoritative methodology by Crowther et al. for the esterification of highly hindered tertiary alcohols [1]. It is a self-validating system: the color change during alkoxide formation confirms the active intermediate.

Materials: 1-Ethyl-2-methylcyclohexanol (1.0 eq), n-Butyllithium (1.55 M in hexanes, 1.05 eq), Acyl Chloride (1.1 eq), Anhydrous THF.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stirrer and nitrogen/argon inlet. Add 1-ethyl-2-methylcyclohexanol (10 mmol) and dissolve in 20 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes.

  • Deprotonation: Slowly add n-BuLi (10.5 mmol) dropwise via syringe. Causality Note: The reaction is exothermic. Slow addition prevents localized heating that could degrade the solvent. The solution may become slightly turbid or yellow, indicating successful lithium alkoxide formation.

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the flask to 0°C. Add the acyl chloride (11 mmol) dropwise. A white precipitate (LiCl) will immediately begin to form—this is your visual validation that the coupling is occurring.

  • Completion & Workup: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH4​Cl . Extract with diethyl ether (3 x 20 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Workflow Step1 Step 1: Dissolve Alcohol in THF Step2 Step 2: Cool to 0°C Under N2/Ar Step1->Step2 Step3 Step 3: Dropwise n-BuLi Addition Step2->Step3 Step4 Step 4: Stir 30 min (Alkoxide Forms) Step3->Step4 Step5 Step 5: Add Acyl Chloride Slowly Step4->Step5 Step6 Step 6: Quench & Extract (Aqueous Workup) Step5->Step6

Workflow for the Lithium Alkoxide derivatization method.

Protocol B: Scandium Triflate Catalyzed Acylation (Milder Alternative)

If your substrate contains functional groups sensitive to strong bases like n-BuLi, use this Lewis acid approach [3]. Sc(OTf)3​ is a "hard" Lewis acid that coordinates to the oxygen atoms of an acid anhydride, making the carbonyl carbon exceptionally electrophilic without introducing free protons that cause dehydration.

Materials: 1-Ethyl-2-methylcyclohexanol (1.0 eq), Acid Anhydride (1.5 eq), Sc(OTf)3​ (1-5 mol %), Dichloromethane (DCM).

  • Setup: In a dry flask, dissolve 1-ethyl-2-methylcyclohexanol (10 mmol) and the acid anhydride (15 mmol) in 15 mL of anhydrous DCM.

  • Catalysis: Add Sc(OTf)3​ (0.1 to 0.5 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 to 4 hours (monitor by TLC). Causality Note: Sc(OTf)3​ is not deactivated by the carboxylic acid byproduct, allowing for low catalyst loading.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO3​ to neutralize the carboxylic acid byproduct, dry over MgSO4​ , and evaporate the solvent.

📚 References

  • Crowther, G. P.; Kaiser, E. M.; Woodruff, R. A.; Hauser, C. R. "Esterification of Hindered Alcohols: tert-Butyl p-Toluate." Organic Syntheses, 1971, 51, 96. URL:[Link][1]

  • Neises, B.; Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses, 1985, 63, 183. URL:[Link][2]

  • Ishihara, K.; Kubota, M.; Kurihara, H.; Yamamoto, H. "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst." Journal of the American Chemical Society, 1995, 117 (15), 4413-4414. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 1-Ethyl-2-methylcyclohexanol

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-Ethyl-2-methylcyclohexanol. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-Ethyl-2-methylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of its fragmentation behavior with related cyclic alcohols, supported by experimental data and mechanistic insights to facilitate robust structural elucidation.

Core Principles: Fragmentation of Cyclic Alcohols

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[1] For an alcohol, this initial ionization event most commonly occurs by removing a non-bonding electron from the oxygen atom.[2] The excess energy imparted to the molecular ion often causes it to fragment into smaller, more stable ions. For cyclic alcohols, the fragmentation is primarily governed by two key pathways: alpha-cleavage and dehydration, with subsequent ring cleavages also playing a significant role.[3][4]

  • Alpha (α)-Cleavage : This pathway involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[5][6] This process is highly favorable as it leads to the formation of a resonance-stabilized oxonium ion. The stability of the expelled radical also influences the likelihood of a specific α-cleavage event.[1]

  • Dehydration : This common fragmentation route for alcohols involves the elimination of a water molecule (18 amu), resulting in an [M-18]⁺• fragment ion.[7][8] This can occur through various mechanisms, often involving hydrogen transfer from a remote position in the ring to the hydroxyl group, followed by the loss of H₂O.

The molecular ion peak for tertiary alcohols, such as 1-Ethyl-2-methylcyclohexanol, is often weak or entirely absent due to the high propensity for fragmentation at the tertiary carbon center, which leads to stable tertiary carbocations.[9]

Fragmentation Analysis of 1-Ethyl-2-methylcyclohexanol

1-Ethyl-2-methylcyclohexanol (C₉H₁₈O, Molecular Weight: 142.24 g/mol ) is a tertiary cyclic alcohol.[10] Its structure provides multiple avenues for fragmentation, leading to a characteristic mass spectrum. The major fragment ions observed in its 70 eV EI mass spectrum are summarized below.

m/zRelative IntensityProposed Fragment Identity/Origin
142Low[M]⁺• (Molecular Ion)
127Moderate[M - CH₃]⁺ (Loss of methyl via α-cleavage)
124Moderate[M - H₂O]⁺• (Dehydration)
113High[M - C₂H₅]⁺ (Loss of ethyl via α-cleavage)
95Base Peak (100%)[M - H₂O - C₂H₅]⁺
85High[M - C₄H₉]⁺ (Ring cleavage product)
81Moderate[C₆H₉]⁺
57Moderate[C₄H₉]⁺
55Moderate[C₄H₇]⁺
Data compiled from NIST Mass Spectrometry Data Center and PubChem. [10]
Primary Fragmentation Pathways

The initial fragmentation of the 1-Ethyl-2-methylcyclohexanol molecular ion (m/z 142) is dominated by α-cleavage and dehydration.

G M [C₉H₁₈O]⁺• m/z 142 A [C₈H₁₅O]⁺ m/z 127 M->A - •CH₃ (α-cleavage) B [C₇H₁₃O]⁺ m/z 113 M->B - •C₂H₅ (α-cleavage) C [C₉H₁₆]⁺• m/z 124 M->C - H₂O (Dehydration) D Further Fragmentation B->D C->D

Initial fragmentation of 1-Ethyl-2-methylcyclohexanol.

  • α-Cleavage (Loss of Ethyl Radical): The most favorable α-cleavage involves the loss of the larger alkyl substituent, the ethyl group (•C₂H₅), as a radical. This is because it leads to the formation of a more stable radical and a highly stable tertiary oxonium ion. This fragmentation is responsible for the strong peak at m/z 113 .[11]

G cluster_0 mol1 [M]⁺• (m/z 142) mol2 Fragment (m/z 113) mol1->mol2 - •C₂H₅

α-Cleavage leading to the m/z 113 fragment.

  • α-Cleavage (Loss of Methyl Radical): Loss of the methyl group (•CH₃) via α-cleavage is also possible, leading to the fragment ion at m/z 127 . This peak is typically less intense than the one for the loss of the larger ethyl group.

  • Dehydration: The loss of a water molecule from the molecular ion produces the fragment at m/z 124 . This ion, 1-ethyl-2-methylcyclohexene radical cation, is a key intermediate that undergoes further fragmentation.[12]

Secondary Fragmentation and Formation of the Base Peak

The base peak at m/z 95 is a product of secondary fragmentation. It is most plausibly formed by the loss of an ethyl radical from the dehydrated ion (m/z 124). This is an allylic cleavage, which is energetically favorable due to the formation of a stable, resonance-delocalized cation.

G M [M]⁺• m/z 142 dehydrated [M - H₂O]⁺• m/z 124 M->dehydrated - H₂O base_peak [C₇H₁₁]⁺ m/z 95 (Base Peak) dehydrated->base_peak - •C₂H₅ (Allylic Cleavage)

Formation of the base peak at m/z 95.

Comparative Analysis: 1-Ethyl-2-methylcyclohexanol vs. Cyclohexanol

To understand the influence of the alkyl substituents, it is instructive to compare the fragmentation of 1-Ethyl-2-methylcyclohexanol with that of the parent secondary alcohol, cyclohexanol (C₆H₁₂O, MW: 100.16 g/mol ).[13]

m/zRelative IntensityProposed Fragment Identity/Origin
100Moderate[M]⁺• (Molecular Ion)
82Moderate[M - H₂O]⁺• (Dehydration)
71Moderate[M - C₂H₅]⁺ (Ring cleavage)
57Base Peak (100%)[C₄H₉]⁺ or [C₃H₅O]⁺
44High[C₂H₄O]⁺•
Data compiled from NIST Mass Spectrometry Data Center. [13][14]

The most striking difference is the base peak. For cyclohexanol, the base peak is m/z 57 . This fragment is formed through a complex ring cleavage mechanism initiated by α-cleavage at the C1-C2 bond, followed by hydrogen rearrangement and subsequent bond scission.[9][15]

In contrast, 1-Ethyl-2-methylcyclohexanol's base peak is at m/z 95 . The presence of the tertiary alcohol and the ethyl/methyl substituents directs the fragmentation away from the complex ring cleavage that dominates cyclohexanol's spectrum. Instead, the fragmentation is driven by the facile loss of the ethyl group via α-cleavage and the subsequent stable fragment formed after dehydration. The tertiary carbocation center in 1-Ethyl-2-methylcyclohexanol stabilizes the initial molecular ion less effectively than the secondary center in cyclohexanol, leading to a much less abundant molecular ion peak for the substituted alcohol.[9]

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard methodology for acquiring the electron ionization mass spectrum of 1-Ethyl-2-methylcyclohexanol.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-Ethyl-2-methylcyclohexanol in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection into the GC-MS system.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in split mode with a ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final Hold: 5 minutes at 220 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

G cluster_workflow GC-MS Analysis Workflow Sample Sample Prep (10 µg/mL in DCM) GC GC Separation (Capillary Column) Sample->GC Injection Ionization EI Ionization (70 eV) GC->Ionization Elution Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Workflow for GC-MS analysis of 1-Ethyl-2-methylcyclohexanol.

Conclusion

The mass spectrometry fragmentation of 1-Ethyl-2-methylcyclohexanol is a prime example of how molecular structure dictates fragmentation pathways. As a tertiary alcohol, its spectrum is characterized by a weak molecular ion and dominant fragments arising from facile α-cleavage and dehydration events. The loss of the ethyl group (m/z 113) and the subsequent loss of an ethyl group from the dehydrated ion to form the base peak (m/z 95) are its most telling spectral features. This contrasts sharply with the fragmentation of unsubstituted cyclohexanol, where a complex ring cleavage leads to a base peak at m/z 57. This comparative guide provides the foundational data and mechanistic interpretations necessary for the confident identification and structural characterization of this and similar substituted cyclic alcohols.

References

  • FooDB. Showing Compound Cyclohexanol (FDB003415). [Link]

  • National Institute of Standards and Technology. Cyclohexanol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Ethyl-2-methylcyclohexane. [Link]

  • Vaia. Problem 48 The mass spectra of alcohols usu.... [Link]

  • PubChem. 1-Ethyl-2-methylcyclohexanol. [Link]

  • Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • mzCloud. trans 2 Aminomethyl 1 cyclohexanol. [Link]

  • Reddit. Cyclohexanol Mass Spec. [Link]

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  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-Ethyl-2-methylcyclohexanol and 1-Ethylcyclohexanol

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for strategic synthetic planning. This guide provides an in-depth, objective comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for strategic synthetic planning. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar tertiary alcohols: 1-Ethyl-2-methylcyclohexanol and 1-Ethylcyclohexanol. We will explore how a single additional methyl group can profoundly influence reaction pathways and product distributions, supported by mechanistic principles and detailed experimental protocols.

Structural and Electronic Foundations of Reactivity

At first glance, 1-Ethyl-2-methylcyclohexanol and 1-Ethylcyclohexanol are closely related. Both are tertiary alcohols, a class of compounds known for their distinct reactivity patterns compared to their primary and secondary counterparts. The critical difference lies in the presence of a methyl group at the C-2 position in 1-Ethyl-2-methylcyclohexanol.

CompoundStructureKey Feature
1-Ethylcyclohexanol 1-Ethylcyclohexanol StructureTertiary alcohol with an ethyl group at C-1.
1-Ethyl-2-methylcyclohexanol 1-Ethyl-2-methylcyclohexanol StructureTertiary alcohol with an ethyl group at C-1 and a methyl group at C-2.[1][2]

This seemingly minor structural alteration introduces significant electronic and steric effects that dictate their chemical behavior, particularly in elimination reactions.

  • Electronic Effect : The additional methyl group in 1-Ethyl-2-methylcyclohexanol is an electron-donating group. This property further stabilizes the tertiary carbocation formed at C-1 during an E1-type reaction mechanism, potentially accelerating reactions that proceed through such an intermediate.

  • Steric Effect : The C-2 methyl group introduces steric hindrance. This bulkiness can influence which adjacent proton is abstracted during an elimination reaction, thereby controlling the regioselectivity of alkene formation.

Based on these principles, we can hypothesize that both alcohols will undergo acid-catalyzed dehydration, but the rate and the resulting mixture of alkene products will differ.

Experimental Comparison I: Acid-Catalyzed Dehydration (E1 Elimination)

The acid-catalyzed dehydration of alcohols is a classic E1 reaction, proceeding through a carbocation intermediate.[3] This experiment is designed to compare the reaction rates and product distributions for our two subject compounds. The formation of the most substituted alkene (the Zaitsev product) is generally favored.[4][5]

Objective

To compare the relative rates and regioselectivity of the acid-catalyzed dehydration of 1-Ethyl-2-methylcyclohexanol and 1-Ethylcyclohexanol.

Experimental Protocol

This protocol is designed as a self-validating system. The progress of the reaction and the product distribution are monitored by gas chromatography (GC), allowing for a direct and quantitative comparison.

Materials:

  • 1-Ethylcyclohexanol

  • 1-Ethyl-2-methylcyclohexanol

  • 85% Phosphoric Acid (H₃PO₄)[6]

  • Anhydrous Calcium Chloride (CaCl₂)

  • Saturated Sodium Chloride Solution (Brine)

  • Diethyl Ether

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus[6]

  • Separatory funnel

  • Gas Chromatograph with an appropriate column (e.g., non-polar)

Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, place 5.0 g of the respective alcohol (either 1-Ethylcyclohexanol or 1-Ethyl-2-methylcyclohexanol). Carefully add 1.5 mL of 85% H₃PO₄.[7] Add a boiling chip.

  • Distillation: Assemble a fractional distillation apparatus.[6] Heat the flask gently to initiate the reaction. The alkene products, being more volatile than the starting alcohol, will co-distill with water.[6][8] Collect the distillate in an ice-cooled receiving flask.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water and 10 mL of brine to remove any residual acid and water-soluble impurities.[9]

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride.[9]

  • Analysis: Decant the dried product. Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene isomers formed.

Predicted Outcomes and Data Presentation

The dehydration of both alcohols is expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene.[5][7] However, the specific product ratios will differ due to the influence of the C-2 methyl group.

For 1-Ethylcyclohexanol:

  • Major Product: 1-Ethylcyclohexene (trisubstituted alkene).

  • Minor Product: Ethylidenecyclohexane (disubstituted alkene).

For 1-Ethyl-2-methylcyclohexanol:

  • Major Product: 1-Ethyl-2-methylcyclohexene (tetrasubstituted alkene).

  • Minor Products: 1-Ethyl-6-methylcyclohexene (trisubstituted) and 2-Methyl-1-ethylidenecyclohexane (disubstituted).

The rate of dehydration for 1-Ethyl-2-methylcyclohexanol may be slightly faster due to the increased stability of the tertiary carbocation intermediate.

Table 1: Predicted Product Distribution from Acid-Catalyzed Dehydration

Starting AlcoholMajor Alkene ProductPredicted % (Major)Minor Alkene Product(s)Predicted % (Minor)Relative Rate
1-Ethylcyclohexanol 1-Ethylcyclohexene>85%Ethylidenecyclohexane<15%Baseline
1-Ethyl-2-methylcyclohexanol 1-Ethyl-2-methylcyclohexene>90%1-Ethyl-6-methylcyclohexene, etc.<10%Faster

Experimental Comparison II: Reactivity towards Oxidation

A key distinguishing feature of tertiary alcohols is their resistance to oxidation under standard conditions.[10][11] Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group).[12][13] This makes oxidation, which typically involves the formation of a carbon-oxygen double bond, impossible without breaking carbon-carbon bonds.[10][14]

Objective

To demonstrate and confirm the resistance of both tertiary alcohols to oxidation with a standard chromate-based oxidizing agent.

Experimental Protocol

Materials:

  • 1-Ethylcyclohexanol

  • 1-Ethyl-2-methylcyclohexanol

  • Potassium Dichromate (K₂Cr₂O₇)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Test tubes

Procedure:

  • To separate test tubes, add approximately 0.5 mL of each alcohol.

  • To each test tube, add 2 mL of a solution of potassium dichromate in dilute sulfuric acid. The initial color of the solution is orange.[12]

  • Gently warm the test tubes in a water bath for a few minutes.[13]

  • Observe for any color change. Oxidation of a primary or secondary alcohol would result in the orange Cr₂O₇²⁻ ion being reduced to the green Cr³⁺ ion.[12]

Expected Results

No reaction is expected for either 1-Ethylcyclohexanol or 1-Ethyl-2-methylcyclohexanol. The orange color of the potassium dichromate solution will persist, confirming that tertiary alcohols are not oxidized under these conditions.[10][11][12] This experiment serves as a crucial negative control and highlights a fundamental aspect of their shared chemical nature. Forcing conditions with powerful oxidizing agents would lead to the breakdown of the carbon skeleton, yielding a mixture of smaller carboxylic acids and CO₂, which is not synthetically useful.[14]

Mechanistic Analysis and Visualization

A deeper understanding of the observed reactivity differences comes from a detailed look at the reaction mechanisms.

Acid-Catalyzed Dehydration (E1) Mechanism

The E1 mechanism is a multi-step process.[15]

  • Protonation: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).[16][6][8]

  • Carbocation Formation: The water molecule departs, forming a tertiary carbocation intermediate. This is the slow, rate-determining step.[9][6][15]

  • Deprotonation: A base (water in this case) abstracts a proton from a carbon adjacent to the carbocation, forming the alkene and regenerating the acid catalyst.[16][6]

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Deprotonation A Tertiary Alcohol (R-OH) B Alkyloxonium Ion (R-OH2+) A->B + H+ H_plus H+ C Tertiary Carbocation (R+) B->C - H2O D Alkene Product C->D + H2O, - H3O+ H2O_out H2O H3O_plus H3O+

Caption: The three-step E1 mechanism for alcohol dehydration.

The regioselectivity (which alkene is formed) is determined in the final deprotonation step. The greater stability of more highly substituted alkenes means the transition state leading to their formation is lower in energy, making it the kinetically and thermodynamically favored pathway, in accordance with Zaitsev's rule.[5]

Experimental Workflow Visualization

A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the process from reaction to analysis.

workflow start Select Alcohol (1-Ethylcyclohexanol OR 1-Ethyl-2-methylcyclohexanol) react Acid-Catalyzed Dehydration (H3PO4, Heat) start->react distill Fractional Distillation of Alkene/Water Mixture react->distill workup Aqueous Workup (H2O, Brine Washes) distill->workup dry Dry Organic Layer (Anhydrous CaCl2) workup->dry analyze GC Analysis (Determine Product Ratios) dry->analyze report Data Reporting & Comparison analyze->report

Caption: Workflow for comparative dehydration analysis.

Conclusion and Synthetic Implications

This guide demonstrates that while 1-Ethylcyclohexanol and 1-Ethyl-2-methylcyclohexanol share the characteristic inertness of tertiary alcohols towards oxidation, their behavior in elimination reactions is distinct.

  • Key Finding: The presence of a C-2 methyl group in 1-Ethyl-2-methylcyclohexanol enhances its propensity to form a highly substituted (tetrasubstituted) alkene via an E1 dehydration pathway, likely at a faster rate than its non-methylated counterpart.

  • Controlling Factor: This difference is governed by the combined electronic (carbocation stabilization) and steric (directing proton abstraction) effects of the additional methyl group.

For the synthetic chemist, this comparison underscores a critical principle: subtle structural modifications can be powerful tools for directing reaction outcomes. When designing a synthesis that involves the formation of a specific alkene isomer, the choice of substituents on the precursor alcohol is a key strategic consideration for maximizing the yield of the desired product. This knowledge allows for more precise control over chemical transformations and the efficient construction of complex molecular architectures.

References

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Columbia University. Retrieved from [Link]

  • Zaytsev's rule. (2023, December 29). Wikipedia. Retrieved from [Link]

  • Oxidation of alcohols. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Sheehan, R. J., & Farrell, T. R. (2021). An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols. Journal of Chemical Education, 98(9), 3010–3018. [Link]

  • E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Oxidation of alcohols. (n.d.). science-revision.co.uk. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning - Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Steric Effects in Elimination Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Cyclohexanol dehydration. (2022, October 30). Chemistry Online. Retrieved from [Link]

  • Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Experiment 5 – Dehydration of Methylcyclohexanols. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Punthasee, P. (2026, January 10). CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. Retrieved from [Link]

  • The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • In the dehydration of cyclohexanol, which carbocation intermediate... (n.d.). Pearson. Retrieved from [Link]

  • Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

  • Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. (n.d.). PMC. Retrieved from [Link]

  • Elimination Reactions. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • Elimination reactions. (n.d.). Indian Institute of Technology Guwahati. Retrieved from [Link]

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (2020, December 23). Chemistry Steps. Retrieved from [Link]

  • Elimination Reactions (2): The Zaitsev Rule. (2012, August 31). Master Organic Chemistry. Retrieved from [Link]

  • Mohrig, J. R., et al. (2011). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Journal of Chemical Education, 88(8), 1147–1151. [Link]

  • Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). JoVE. Retrieved from [Link]

  • The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. (2020, October 15). PMC - NIH. Retrieved from [Link]

  • Both cis- and trans-2-methylcyclohexanol undergo dehydration... (n.d.). Pearson. Retrieved from [Link]

  • 1-Ethyl-2-methylcyclohexanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Ethyl-2-methylcyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • Aliyev, A. M., et al. (2021). RESEARCH INTO REACTION ABILITY OF CYCLOHEXANOL AND METHYLCYCLOHEXANOLS IN THE OXIDATIVE DEHYDRATION REACTION OVER MODIFIED ZEOLITE CATALYSTS. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Zaitsev vs. Hofmann Product Distribution in the Dehydration of 1-Ethyl-2-methylcyclohexanol

This guide provides an in-depth analysis of the factors governing the product distribution in the acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol, a classic example illustrating the principles of regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the factors governing the product distribution in the acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol, a classic example illustrating the principles of regioselectivity in elimination reactions. We will explore the mechanistic underpinnings of Zaitsev and Hofmann elimination pathways and provide experimental protocols to selectively favor the formation of either the thermodynamically stable Zaitsev product or the sterically favored Hofmann product.

Theoretical Framework: Zaitsev's Rule and Hofmann's Rule

The dehydration of alcohols, typically carried out under acidic conditions, proceeds through an E1 or E2 elimination mechanism. For tertiary alcohols like 1-ethyl-2-methylcyclohexanol, the E1 pathway involving a carbocation intermediate is generally favored. The regiochemical outcome of this elimination—that is, which constitutional isomer of the resulting alkene is predominantly formed—is dictated by two guiding principles: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule predicts the formation of the more substituted (and therefore more thermodynamically stable) alkene as the major product. This is often the case in elimination reactions where a small, unhindered base is used.

Hofmann's Rule , conversely, describes the formation of the less substituted alkene as the major product. This outcome is typically observed when a sterically bulky base is employed, which preferentially abstracts a proton from the less sterically hindered position.

In the context of the acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol, the reaction proceeds via a tertiary carbocation intermediate. The subsequent deprotonation by a weak base (like water or the conjugate base of the acid catalyst) can lead to two primary products:

  • 1-Ethyl-2-methylcyclohexene (Zaitsev Product): The more substituted and thermodynamically more stable alkene.

  • 1-Ethylidene-2-methylcyclohexane (Hofmann-type Product): The less substituted exocyclic alkene.

  • 2-Ethyl-1-methylcyclohexene: Another possible Zaitsev product.

The distribution of these products can be influenced by factors such as the choice of acid catalyst, reaction temperature, and reaction time, which can shift the balance between kinetic and thermodynamic control.

Mechanistic Pathways

The acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol initiates with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Departure of water generates a tertiary carbocation. This carbocation can then undergo deprotonation at an adjacent carbon to form a double bond.

G cluster_0 Reaction Mechanism A 1-Ethyl-2-methylcyclohexanol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O D 1-Ethyl-2-methylcyclohexene (Zaitsev Product) C->D - H+ (from C2) E 1-Ethylidene-2-methylcyclohexane (Hofmann Product) C->E - H+ (from ethyl group)

Caption: Dehydration mechanism of 1-ethyl-2-methylcyclohexanol.

Experimental Protocols for Selective Product Formation

The following protocols outline methods to influence the Zaitsev versus Hofmann product distribution. Gas chromatography (GC) is the recommended analytical technique for quantifying the product ratios.

Protocol for Favoring the Zaitsev Product (Thermodynamic Control)

This protocol utilizes a strong, non-bulky acid and higher temperatures to promote the formation of the more stable alkene, consistent with thermodynamic control.

Materials:

  • 1-Ethyl-2-methylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate

  • 50 mL Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Place 10.0 g of 1-ethyl-2-methylcyclohexanol into a 50 mL round-bottom flask.

  • Carefully add 2.5 mL of concentrated sulfuric acid dropwise while swirling the flask in an ice bath.

  • Assemble a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate that boils below 130°C. The collection flask should be cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with 10 mL of 10% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 10 mL of water, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried product and analyze the product distribution using Gas Chromatography (GC).

Rationale: The use of a strong acid like sulfuric acid and elevated temperatures allows the reaction to reach equilibrium, favoring the formation of the more thermodynamically stable Zaitsev product. Distilling the alkene products as they form drives the equilibrium towards the products, following Le Chatelier's principle.

Protocol for Favoring the Hofmann Product (Kinetic Control)

To favor the less substituted Hofmann product, conditions that promote kinetic control are necessary. This often involves using a bulkier acid catalyst or milder reaction conditions. While a true Hofmann elimination requires a bulky base, in the context of acid-catalyzed dehydration, kinetic control can sometimes favor the formation of the less substituted product, especially if the removal of the proton leading to the Zaitsev product is sterically hindered.

Materials:

  • 1-Ethyl-2-methylcyclohexanol

  • Phosphoric Acid (H₃PO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Sodium Sulfate

  • 50 mL Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Place 10.0 g of 1-ethyl-2-methylcyclohexanol into a 50 mL round-bottom flask.

  • Add 5.0 mL of 85% phosphoric acid.

  • Assemble a simple distillation apparatus and heat the mixture gently.

  • Collect the initial fractions of the distillate at a lower temperature range.

  • Follow the same workup procedure as described in Protocol 3.1 (washing with sodium bicarbonate, water, and brine, followed by drying).

  • Analyze the product distribution of the initial fractions using Gas Chromatography (GC).

Rationale: Phosphoric acid is a less corrosive and less strongly dehydrating acid than sulfuric acid. By using milder conditions and analyzing the initial products, it is possible to observe a product distribution that is closer to being under kinetic control, where the more rapidly formed product may be the less substituted alkene.

Data Comparison: Expected Product Distributions

The following table summarizes the expected product distributions based on the reaction conditions. The exact ratios can vary depending on the precise experimental setup and reaction time.

ConditionPrimary ProductExpected Major IsomerRationale
Thermodynamic Control (e.g., H₂SO₄, heat)Zaitsev Product1-Ethyl-2-methylcyclohexeneFormation of the more substituted and thermodynamically stable alkene is favored at equilibrium.
Kinetic Control (e.g., milder acid, lower temp)Hofmann-type Product1-Ethylidene-2-methylcyclohexaneThe kinetically controlled product, formed faster due to lower activation energy, may be the less substituted alkene.

Conclusion

The dehydration of 1-ethyl-2-methylcyclohexanol serves as an excellent model for demonstrating the principles of regioselectivity in elimination reactions. By carefully selecting the acid catalyst and controlling the reaction temperature, it is possible to influence the product distribution to favor either the thermodynamically stable Zaitsev product or the kinetically favored Hofmann-type product. This guide provides the theoretical background and practical protocols for researchers to explore and control the outcome of this fundamental organic transformation.

References

  • Favaloro Jr, F. G. (n.d.). Kinetic vs. thermodynamic control in the dehydration of 2-methylcyclopentanol. ProQuest. Retrieved from [Link]

  • Favaloro, F. G. (1997). Kinetic versus Thermodynamic Control in the Dehydration of 2-Methylcyclopentanol: A Two-Part Laboratory Experiment Utilizing the Gignard Reaction and GC-MS. Journal of Chemical Education, 74(10), 1215. Retrieved from [Link]

  • CHEM 8L Experiment 5 - Dehydration. (n.d.).
  • Experiment 5 – Dehydration of Methylcyclohexanols. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Both cis- and trans-
Comparative

A Comparative Analysis of Boiling Points in 1-Ethyl-2-methylcyclohexanol Diastereomers: A Guide for Researchers

In the realm of drug development and chemical synthesis, a thorough understanding of the physicochemical properties of stereoisomers is paramount. Diastereomers, with their distinct three-dimensional arrangements, can ex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and chemical synthesis, a thorough understanding of the physicochemical properties of stereoisomers is paramount. Diastereomers, with their distinct three-dimensional arrangements, can exhibit significant differences in physical properties such as melting point, solubility, and, the focus of this guide, boiling point. This guide provides a detailed comparative analysis of the boiling points of cis- and trans-1-Ethyl-2-methylcyclohexanol, offering a predictive framework grounded in fundamental chemical principles.

While specific experimental data for these particular isomers is not broadly published, this guide will equip researchers with the theoretical foundation and experimental know-how to predict and rationalize the boiling point behavior of these and similar cyclohexanol derivatives. We will delve into the nuanced interplay of intermolecular forces and stereochemistry that governs this critical physical property.

The Decisive Role of Intermolecular Forces and Molecular Geometry

The temperature at which a liquid boils is a direct measure of the energy required to overcome the attractive forces between its molecules.[1][2] In the case of alcohols like 1-Ethyl-2-methylcyclohexanol, three primary types of intermolecular forces are at play, in descending order of strength:

  • Hydrogen Bonding: The most powerful intermolecular force influencing alcohols.[3] It occurs between the partially positive hydrogen atom of a hydroxyl (-OH) group and a lone pair of electrons on the oxygen atom of a neighboring molecule.[4]

  • Dipole-Dipole Interactions: These are electrostatic attractions between the permanent partial positive and partial negative charges of polar molecules. The C-O and O-H bonds in cyclohexanol are polar, contributing to these interactions.

  • Van der Waals Dispersion Forces (London Forces): These are transient, weak attractions that arise from temporary fluctuations in electron distribution around a molecule.[3] The strength of these forces increases with the molecule's surface area and the total number of electrons.[4][5]

The boiling point is ultimately determined by the cumulative strength of these forces. For diastereomers, which have the same molecular weight and functional groups, the key differentiator lies in their three-dimensional structure (stereochemistry) and how it impacts the efficiency of these intermolecular interactions.

Structural Analysis: Cis vs. Trans Isomers

The critical difference between the cis and trans isomers of 1-Ethyl-2-methylcyclohexanol lies in the spatial orientation of the ethyl, methyl, and hydroxyl groups on the cyclohexane ring.

  • Cis Isomer: The ethyl and methyl groups are on the same side of the cyclohexane ring. In its most stable chair conformation, one of the larger substituents (ethyl or methyl) will likely occupy an equatorial position to minimize steric strain, forcing the other into a more sterically hindered axial position. This can lead to a more compact, globular shape and can create steric hindrance around the hydroxyl group.

  • Trans Isomer: The ethyl and methyl groups are on opposite sides of the ring. This arrangement allows for a conformation where both bulky groups can occupy equatorial positions, leading to a more stable and less sterically crowded molecule. Critically, this leaves the hydroxyl group more exposed and accessible.

Boiling Point Prediction and Rationale

Based on the structural analysis, we can formulate a strong prediction:

The trans-1-Ethyl-2-methylcyclohexanol isomer is expected to have a higher boiling point than the cis isomer.

The reasoning is twofold:

  • Efficiency of Hydrogen Bonding: The primary determinant of boiling point in alcohols is hydrogen bonding.[6][7] In the trans isomer, the hydroxyl group is more sterically accessible. This allows for closer approach and more effective, stronger hydrogen bonding between molecules. Conversely, in the cis isomer, the nearby bulky alkyl groups can sterically hinder the hydroxyl group, making intermolecular hydrogen bonding less efficient and weaker.

  • Impact of Molecular Shape on Van der Waals Forces: Branching and a more compact, spherical shape tend to lower the boiling point of a molecule by reducing the available surface area for van der Waals interactions.[5][8] The cis isomer, with its substituents potentially creating a more globular structure, is likely to have a smaller effective surface area than the more extended conformation of the trans isomer. This would result in weaker van der Waals forces for the cis isomer, further contributing to a lower boiling point.

This prediction is supported by experimental data from similar compounds. For instance, a noticeable difference is observed in the boiling points of the simpler 2-methylcyclohexanol isomers:

CompoundBoiling Point (°C)
cis-2-Methylcyclohexanol165 °C[9]
trans-2-Methylcyclohexanol167.2-167.6 °C

This data, showing a higher boiling point for the trans isomer, corroborates the principle that reduced steric hindrance around the hydroxyl group leads to stronger intermolecular forces.

Visualizing the Determinants of Boiling Point

The following diagram illustrates the logical flow from molecular structure to the predicted boiling point.

G cluster_0 Molecular Structure cluster_1 Structural Effects cluster_2 Intermolecular Forces cluster_3 Physical Property Cis Isomer Cis Isomer Steric Hindrance (High) Steric Hindrance (High) Cis Isomer->Steric Hindrance (High) Globular Shape Globular Shape Cis Isomer->Globular Shape Trans Isomer Trans Isomer Steric Hindrance (Low) Steric Hindrance (Low) Trans Isomer->Steric Hindrance (Low) Extended Shape Extended Shape Trans Isomer->Extended Shape Weak H-Bonding Weak H-Bonding Steric Hindrance (High)->Weak H-Bonding Reduced VdW Forces Reduced VdW Forces Globular Shape->Reduced VdW Forces Strong H-Bonding Strong H-Bonding Steric Hindrance (Low)->Strong H-Bonding Maximized VdW Forces Maximized VdW Forces Extended Shape->Maximized VdW Forces Lower Boiling Point Lower Boiling Point Weak H-Bonding->Lower Boiling Point Reduced VdW Forces->Lower Boiling Point Higher Boiling Point Higher Boiling Point Strong H-Bonding->Higher Boiling Point Maximized VdW Forces->Higher Boiling Point

Caption: Relationship between stereoisomer structure and boiling point.

Experimental Protocol: Micro-Boiling Point Determination

To empirically validate the predicted boiling points, researchers can employ the Thiele tube method, which is a reliable technique for small sample volumes.[10]

Materials:
  • Sample of 1-Ethyl-2-methylcyclohexanol isomer (approx. 0.5 mL)

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., 75x10 mm)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Safety glasses and lab coat

Step-by-Step Procedure:
  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb. The rubber band should be positioned above the level of the heating oil to prevent it from dissolving or snapping.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is positioned near the middle of the oil for even heat distribution.[10] The oil level should be above the side arm of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[10] This design promotes convection currents in the oil, ensuring uniform heating.

  • Observation (First Stage): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the vapor pressure of the liquid equals the atmospheric pressure and the liquid is boiling.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and liquid is just beginning to be drawn back into the capillary tube.[10]

  • Record Data: Record this temperature as the boiling point. It is also crucial to record the atmospheric pressure, as boiling point is pressure-dependent.[11]

Causality and Self-Validation:
  • Why the inverted capillary? It acts as its own manometer. The continuous stream of bubbles signifies that the vapor pressure inside the tube has overcome the external atmospheric pressure.

  • Why measure on cooling? Measuring the temperature when the liquid re-enters the capillary ensures that the measurement is taken at the precise point where the liquid's vapor pressure is equal to the surrounding atmospheric pressure, avoiding errors from superheating the liquid.[10]

Visualizing the Experimental Workflow

The diagram below outlines the setup for micro-boiling point determination.

G Start Start Assemble Assemble Apparatus: - Attach sample tube to thermometer - Insert into Thiele tube Start->Assemble Heat Gently Heat Side Arm Assemble->Heat Observe_Bubbles Observe Continuous Stream of Bubbles from Capillary Heat->Observe_Bubbles Cool Remove Heat Source Observe_Bubbles->Cool Measure Record Temperature When Liquid Enters Capillary Cool->Measure End Boiling Point Determined Measure->End

Caption: Workflow for micro-boiling point determination.

Conclusion

In comparing the cis and trans isomers of 1-Ethyl-2-methylcyclohexanol, a detailed analysis of their stereochemistry provides a strong basis for predicting their relative boiling points. The trans isomer is anticipated to have a higher boiling point due to the greater accessibility of its hydroxyl group, which facilitates more effective intermolecular hydrogen bonding. Conversely, the cis isomer is expected to exhibit a lower boiling point, a consequence of increased steric hindrance and a potentially more compact molecular shape that reduces the effectiveness of both hydrogen bonding and van der Waals forces. For drug development professionals and researchers, understanding these structure-property relationships is crucial for the purification, characterization, and handling of diastereomeric compounds. The provided experimental protocol offers a reliable method for the empirical verification of these principles in the laboratory.

References

  • Suhm, M. A., & Leist, R. (2020). The Six Isomers of the Cyclohexanol Dimer: A Delicate Test for Dispersion Models. Angewandte Chemie International Edition, 59(40), 17464-17468. [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • University of Calgary. Micro-boiling point measurement. Chem 351 and 353 Organic Chemistry. [Link]

  • Department of Chemistry, University of Texas at Dallas. DETERMINATION OF BOILING POINTS. UT Dallas Chem Web. [Link]

  • Al-Mustansiriyah University. (2021, July 16). Experimental No. (2) Boiling Point. College of Pharmacy. [Link]

  • Scribd. Boiling Point Determination Methods. [Link]

  • Alonso, J. L., & López, J. C. (2020). Conformational assignment of the six isomers of the cyclohexanol dimer and hydrogen bond lengths according to B3LYP‐D3(BJ)/def2‐TZVP. ResearchGate. [Link]

  • LibreTexts. (2023, January 22). Intermolecular Forces. Chemistry LibreTexts. [Link]

  • León, I., & Saragi, R. (2019). The four conformational isomers of cyclohexanol calculated at M06-2X/6-311 ++ G(d,p) level, together with their relative stability in kJ/mol. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021, January 2). Intermolecular forces of attraction between positional isomers of alcohols. [Link]

  • Science Ready. Alcohols: Structure & Properties – HSC Chemistry. [Link]

  • Doc Brown's Chemistry. Boiling points of alcohols comparison with alkanes. [Link]

  • Clark, J. an introduction to alcohols. Chemguide. [Link]

  • Michigan State University Department of Chemistry. Boiling & Melting Points. [Link]

  • LookChem. Cas 4923-77-7, CIS-1-ETHYL-2-METHYLCYCLOHEXANE. [Link]

  • Wikipedia. Cyclohexanol. [Link]

  • National Center for Biotechnology Information. Trans-1-ethyl-2-methycyclohexane. PubChem. [Link]

  • Cheméo. Chemical Properties of 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0). [Link]

  • National Institute of Standards and Technology. 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook. [Link]

  • Stenutz, R. cis-2-methylcyclohexanol. Stenutz. [Link]

  • Ashenhurst, J. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017, February 21). Boiling point comparison between cyclohexane derivatives. [Link]

  • National Institute of Standards and Technology. Cyclohexane, 1-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Cyclohexanol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. Cyclohexanol. PubChem. [Link]

  • Ashenhurst, J. (2026, January 20). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • International Programme on Chemical Safety. ICSC 0294 - 2-METHYLCYCLOHEXANOL. INCHEM. [Link]

  • Wikipedia. 2-Ethylhexanol. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-2-methylcyclohexanol

In the fast-paced environment of chemical research and pharmaceutical development, our focus is often directed toward synthesis, reaction optimization, and product yield. However, the lifecycle of a chemical does not end...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of chemical research and pharmaceutical development, our focus is often directed toward synthesis, reaction optimization, and product yield. However, the lifecycle of a chemical does not end in the reaction flask. The responsible management and disposal of surplus reagents and waste products are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Ethyl-2-methylcyclohexanol, a substituted tertiary alcohol. The procedures outlined herein are designed to be a self-validating system, rooted in established safety principles and regulatory standards, ensuring that every step mitigates risk and promotes a culture of safety within your laboratory.

Core Hazard Assessment: Understanding the "Why"

Proper handling and disposal procedures are directly derived from a thorough understanding of a substance's inherent chemical and toxicological properties. While specific hazard data for 1-Ethyl-2-methylcyclohexanol is not extensively documented, a robust safety profile can be constructed by examining its structural analogs, such as 2-Methylcyclohexanol. This approach allows us to anticipate potential hazards and implement appropriate safety controls.

The primary hazards associated with this class of compounds are:

  • Flammability : Substituted cyclohexanols are flammable or combustible liquids.[1] Vapors are heavier than air and can form explosive mixtures with air, especially at elevated temperatures. This necessitates strict control of ignition sources and proper ventilation.

  • Toxicity : These compounds are often harmful if swallowed or inhaled.[1][2] Acute exposure can lead to symptoms such as headache, dizziness, and nausea.

  • Irritation : They can cause serious eye irritation and skin irritation.[1][2]

Due to these characteristics, 1-Ethyl-2-methylcyclohexanol must be treated as a hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] Based on its flammability, 1-Ethyl-2-methylcyclohexanol meets the criteria for an ignitable hazardous waste .[3]

Physicochemical Data Summary

Understanding the physical properties of a chemical is crucial for its safe handling and for anticipating its behavior in the event of a spill or release.

PropertyValueSource(s)
IUPAC Name 1-ethyl-2-methylcyclohexan-1-ol[5][6]
CAS Number 32296-45-0[5][6][7]
Molecular Formula C₉H₁₈O[5][6]
Molecular Weight 142.24 g/mol [5]
Appearance Colorless to light yellow, clear liquid (Assumed)[8]
Boiling Point 163 - 166 °C (Analog: 2-Methylcyclohexanol)
Flash Point 58 °C (Analog: 2-Methylcyclohexanol)
Density 0.93 g/cm³ (Analog: 2-Methylcyclohexanol)

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, the following minimum PPE must be worn when handling or preparing 1-Ethyl-2-methylcyclohexanol for disposal.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[9]

  • Skin and Body Protection : A flame-retardant lab coat is required. Ensure full-length pants and closed-toe shoes are worn to prevent skin exposure.

  • Respiratory Protection : All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if dealing with a large spill, respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) is necessary.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources : Immediately remove all sources of ignition (open flames, hot plates, spark-producing equipment).[1]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb : For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : The collected spill cleanup material is also considered hazardous waste and must be disposed of following the procedures in the next section.

Step-by-Step Disposal Workflow

The disposal of 1-Ethyl-2-methylcyclohexanol is not a single action but a systematic process. Adherence to this workflow ensures safety and compliance with federal and local regulations.[4][10]

Mandatory Disposal Workflow Diagram

G Disposal Workflow for 1-Ethyl-2-methylcyclohexanol A Waste Generation (Surplus or Contaminated Chemical) B Step 1: Hazard Identification (Flammable, Harmful, Irritant) A->B Characterize D Step 3: Select & Prepare Waste Container (Chemically compatible, sealed, no food containers) A->D Contain C Step 2: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Fume Hood Use) B->C Mitigate Risk F Step 5: Transfer Waste (In fume hood, using funnel, avoid mixing with incompatibles) C->F Ensure Safety E Step 4: Label Container ('Hazardous Waste', full chemical name, associated hazards) D->E Identify E->F Prepare G Step 6: Secure & Store Container (Cap tightly, store in designated Satellite Accumulation Area) F->G Secure H Step 7: Arrange Disposal (Contact institutional EH&S for pickup) G->H Compliance I Professional Disposal (Licensed hazardous waste vendor) H->I Final Step

Caption: A logical flowchart for the safe disposal of 1-Ethyl-2-methylcyclohexanol.

Detailed Protocol

1. Waste Characterization:

  • As established, 1-Ethyl-2-methylcyclohexanol is an ignitable and potentially toxic chemical. It must be disposed of as hazardous waste. Do not pour it down the drain or dispose of it in regular trash.[4][11] Discharge into the environment must be avoided.

2. Container Selection:

  • Select a waste container that is in good condition and chemically compatible with the alcohol. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Never use foodstuff containers (e.g., mayonnaise jars, beverage bottles) for hazardous waste storage.[11]

  • The container must have a secure, leak-proof screw-top cap.[4][11]

3. Labeling:

  • Proper labeling is a critical regulatory requirement.[10][12] The container must be clearly labeled with the words "Hazardous Waste."[12]

  • The label must also include the full chemical name: "1-Ethyl-2-methylcyclohexanol" and list the primary hazards (e.g., "Flammable," "Harmful").

  • Record the date when the first drop of waste is added to the container.

4. Segregation and Collection:

  • Incompatible materials must be stored separately. [11] Do not mix 1-Ethyl-2-methylcyclohexanol waste with strong oxidizing agents, acid anhydrides, or acid chlorides.[13] Mixing incompatible chemicals can lead to violent reactions.

  • All waste transfer should occur within a chemical fume hood. Use a funnel to prevent spills.

  • Keep the waste container closed at all times, except when adding waste.[10][11]

5. Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11][12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][12]

  • The storage area should be a secondary containment tray to capture any potential leaks.

  • Store away from heat, sparks, and open flames.

6. Final Disposal:

  • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), arrange for its disposal.[10][11]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10]

  • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.[14][15]

By adhering to this structured protocol, you ensure that the disposal of 1-Ethyl-2-methylcyclohexanol is conducted with the highest degree of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-methylcyclohexanol (CAS 32296-45-0).
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet for 2-Methylcyclohexanol, mixture of cis and trans.
  • Sigma-Aldrich. (2021, November 13). Safety Data Sheet for 2-methylcyclohexanol (mixture of cis- and trans isomers).
  • PubChem. (n.d.). 1-Ethyl-2-methylcyclohexanol. National Center for Biotechnology Information.
  • NIST. (n.d.). 1-Ethyl-2-methylcyclohexanol. NIST Chemistry WebBook.
  • Fisher Scientific. (2010, November 6). Safety Data Sheet for 2-Methylcyclohexanol, mixture of cis and trans.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylcyclohexanol.
  • NIST. (n.d.). 1-Ethyl-2-methylcyclohexanol Data. NIST Chemistry WebBook.
  • Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory.
  • Echemi. (n.d.). 1-ETHYL-2-METHYLCYCLOHEXANE SDS.
  • Fisher Scientific. (2010, November 6). Safety Data Sheet for 2-Methylcyclohexanol, mixture of cis and trans.
  • TCI Chemicals. (2026, January 29). Safety Data Sheet for 2-Methylcyclohexanol (cis- and trans- mixture).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2026, January 17). 1-Methylcyclohexanol - Safety Data Sheet.
  • TCI Chemicals. (2026, February 3). Safety Data Sheet for Methylcyclohexanol.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • BASF. (2026, February 17). Safety Data Sheet for 2-ETHYLHEXANOL.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet for 2-Methylcyclohexanol, cis + trans.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

Handling

A Researcher's Guide to Safely Handling 1-Ethyl-2-methylcyclohexanol: From Personal Protection to Disposal

The conscientious handling of chemical reagents is a cornerstone of safe and effective scientific research. This guide offers a detailed protocol for the use of 1-Ethyl-2-methylcyclohexanol, focusing on the critical aspe...

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Author: BenchChem Technical Support Team. Date: April 2026

The conscientious handling of chemical reagents is a cornerstone of safe and effective scientific research. This guide offers a detailed protocol for the use of 1-Ethyl-2-methylcyclohexanol, focusing on the critical aspects of personal protective equipment (PPE), operational best practices, and compliant disposal. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.

Hazard Profile: Understanding 1-Ethyl-2-methylcyclohexanol

A prerequisite to handling any chemical is a thorough understanding of its intrinsic properties and associated hazards. While a specific Safety Data Sheet (SDS) for 1-Ethyl-2-methylcyclohexanol was not located, its structural analogs, such as 2-Methylcyclohexanol, provide a strong basis for risk assessment. These related compounds are classified as flammable liquids and vapors that can cause skin irritation and may be harmful if swallowed or inhaled.[1] Therefore, a cautious approach is mandated, treating the compound as a flammable liquid with potential irritant and toxic properties. Key precautionary measures include preventing contact with skin and eyes, avoiding the formation of aerosols, and eliminating all sources of ignition.[2]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most direct and effective means of preventing chemical exposure. The following table outlines the recommended PPE for handling 1-Ethyl-2-methylcyclohexanol, grounded in guidelines for similar flammable organic compounds.

Body Area Required PPE Specification & Rationale
Eyes/Face Safety Goggles with Side-Shields or Face ShieldEssential for protecting against accidental splashes of the liquid or contact with its vapors.[2][3] A face shield provides an additional layer of protection and is recommended when handling larger volumes.
Hands Chemical-Resistant Gloves (e.g., Nitrile, Viton®)Gloves create a necessary barrier to prevent skin contact, which can cause irritation.[1] It is crucial to consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[2][4]
Body Flame-Resistant or 100% Cotton Lab CoatA lab coat protects against minor spills and splashes.[5] Flame-resistant material or 100% cotton is preferred over synthetic blends, which can melt and cause severe burns if ignited.[5]
Respiratory Chemical Fume Hood or NIOSH-Approved RespiratorAll handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Standard Operating Procedure: A Step-by-Step Protocol

A systematic approach to chemical handling minimizes risk and ensures procedural consistency.

Preparation and Precautionary Measures
  • Consult the Safety Data Sheet (SDS): Before any procedure, review the SDS for the specific chemical or a close structural analog.[9][10] This document contains vital information on hazards, handling, and emergency procedures.

  • Ensure Adequate Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.[6][7]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][6][7]

  • Assemble Materials: Gather all necessary PPE, spill cleanup materials (e.g., inert absorbent, non-sparking tools), and designated waste containers before beginning work.[6][11]

  • Grounding: For transfers between metal containers, especially for larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, a potential ignition source.[2]

Handling and Experimental Use
  • Don PPE: Wear all required personal protective equipment as specified in the table above.[6]

  • Dispensing: Carefully dispense the required amount of 1-Ethyl-2-methylcyclohexanol, avoiding splashing. Use non-sparking tools for any transfers.[2]

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent the escape of flammable vapors.[2][12]

  • Work Diligently: Perform all manipulations within the fume hood to contain any vapors.[6]

Emergency Response: Spills and Exposures

Preparedness is key to effectively managing laboratory incidents.

Spill Response Protocol

For minor spills (<500 mL) that can be handled by trained laboratory personnel:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby equipment.[11]

  • Ventilate: Ensure the fume hood is drawing air to help disperse vapors.[13]

  • Contain and Absorb: Create a dike around the spill using an inert absorbent material like sand, cat litter, or a commercial sorbent.[13][14] Do not use paper towels, as they are combustible.[5]

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11][13]

  • Decontaminate: Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Dispose: Seal the waste container and manage it according to your institution's hazardous waste procedures.[9]

For major spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[11]

First-Aid for Exposures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[15][16][17]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][16] Seek medical advice if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air immediately.[15][17] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[2][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[2][17]

Waste Management and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect human health and the environment.

  • Waste Collection: All materials contaminated with 1-Ethyl-2-methylcyclohexanol, including used gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[18]

  • Containerization: Use a designated, properly labeled, and sealed container for flammable liquid waste.[18] Do not mix incompatible waste streams.

  • Regulatory Compliance: The disposal of this waste falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[19][20] All waste must be managed and transported by an authorized hazardous waste handler.[19][20] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule a waste pickup.

Procedural Workflow Diagram

The following diagram provides a visual representation of the decision-making and operational flow for the safe handling of 1-Ethyl-2-methylcyclohexanol.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_emergency Contingency A Review SDS & SOPs B Verify Fume Hood & Remove Ignition Sources A->B C Assemble PPE & Spill Kit B->C D Don Appropriate PPE C->D E Dispense Chemical in Fume Hood D->E F Securely Seal Container After Use E->F J Spill or Exposure Occurs E->J G Collect Contaminated Materials F->G H Place in Labeled Hazardous Waste Container G->H I Contact EHS for Waste Pickup H->I K Execute Spill Response Protocol J->K Spill L Administer First Aid & Seek Medical Attention J->L Exposure

Caption: Workflow for Safe Handling of 1-Ethyl-2-methylcyclohexanol.

References

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